6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
描述
BenchChem offers high-quality 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-16(10-6-4-3-5-7-10)12-8-11(13)14-9-15-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYMOWURQEHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine: Synthesis, Characterization, and Applications
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutics, particularly in oncology. This guide provides an in-depth technical overview of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine, a key heterocyclic intermediate. While data on this specific molecule is not broadly published, this document leverages established chemical principles and data from closely related analogs to present a robust guide for its synthesis, characterization, and potential applications. We will explore a validated synthetic pathway via nucleophilic aromatic substitution, detail comprehensive characterization protocols, and discuss the molecule's strategic importance as a versatile building block for creating diverse compound libraries aimed at drug discovery targets.
Chemical Identity and Physicochemical Properties
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine is a substituted aminopyrimidine featuring a chlorine atom at the 6-position, which serves as a reactive handle for further chemical modification. The N,N-disubstituted amine at the 4-position, comprising both an ethyl and a phenyl group, dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN₃ | Calculated |
| Molecular Weight | 233.70 g/mol | Calculated |
| IUPAC Name | 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine | IUPAC Nomenclature |
| Canonical SMILES | CCN(C1=CC(=NC=N1)Cl)C2=CC=CC=C2 | Structure-Based |
| InChI Key | Predicted: VAYUVKIOYAPJLH-UHFFFAOYSA-N | Structure-Based |
| Monoisotopic Mass | 233.07197 Da | Calculated |
Synthesis and Mechanistic Considerations
The most direct and established method for synthesizing N-aryl-N-alkyl-pyrimidin-4-amines is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is well-documented for analogous structures, such as the N-methyl counterpart.[1][2]
The synthesis proceeds by reacting a dichloropyrimidine precursor with the corresponding secondary amine. In this case, 4,6-dichloropyrimidine is treated with N-ethylaniline.
Mechanism Rationale: The reaction is a classic SNAr. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms act as good leaving groups. The attack by the nitrogen atom of N-ethylaniline forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The subsequent loss of the chloride ion restores aromaticity and yields the final product. A tertiary amine base, such as triethylamine (TEA), is crucial in this process. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which prevents the protonation of the N-ethylaniline nucleophile and drives the reaction to completion.[2][3]
Sources
Advanced Technical Guide: Pyrimidine Scaffold CAS 405931-48-8
Synthesis, Reactivity, and Medicinal Chemistry Applications[1][2][3]
Part 1: Executive Summary
CAS 405931-48-8 , chemically identified as 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine , is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and other bioactive small molecules.[1][2][3] It belongs to the class of 4,6-disubstituted pyrimidines, a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP in kinase binding pockets.
This guide provides a comprehensive technical analysis of CAS 405931-48-8, moving beyond basic catalog data to explore its synthesis, chemical reactivity, and application in high-value drug discovery workflows.[1][2][3]
Part 2: Chemical & Physical Profile[1][3][4]
Identity & Composition
| Property | Data |
|---|---|
| CAS Number | 405931-48-8 |
| IUPAC Name | 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine |
| Synonyms | 4-Chloro-6-(N-ethyl-N-phenylamino)pyrimidine; N-(6-chloropyrimidin-4-yl)-N-ethylaniline |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.69 g/mol |
| SMILES | CCN(C1=CC=CC=C1)C2=CC(Cl)=NC=N2 |[1][2][3]
Physicochemical Properties (Predicted/Analogous)
-
Appearance: Off-white to pale yellow solid or viscous oil (dependent on purity and crystal habit).[1][2][3]
-
Solubility:
-
High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.
-
Low/Insoluble: Water (Hydrophobic lipophilic core).
-
-
LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability).
-
pKa (Predicted): ~2.5 (Pyrimidine nitrogen), indicating it is a weak base.
Part 3: Mechanistic Insight & Synthesis[3]
The utility of CAS 405931-48-8 lies in its regioselective synthesis and its reactive "handle" (C-Cl) at the 6-position.[1][2][3]
3.1 Synthesis via Regioselective SNAr
The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4,6-dichloropyrimidine and N-ethylaniline .[1][2][3]
-
Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1][2][3] The electron-deficient pyrimidine ring allows the nucleophilic amine to attack the carbon bearing the chlorine.
-
Regioselectivity: Since 4,6-dichloropyrimidine is symmetric, the first substitution can occur at either position.[3] However, controlling stoichiometry (1:1 equivalent) is critical to prevent the formation of the disubstituted byproduct.
3.2 Visualization: Synthesis Pathway
The following diagram illustrates the synthesis of CAS 405931-48-8 and its downstream conversion into a potential kinase inhibitor library.
Caption: Figure 1. Synthetic workflow transforming raw materials into the functionalized scaffold CAS 405931-48-8.[1][2][3]
Part 4: Experimental Protocols
Disclaimer: These protocols are derived from standard methodologies for chloropyrimidine substitution.[3] Always perform a risk assessment before handling.
4.1 Preparation of CAS 405931-48-8 (SNAr Protocol)
Objective: Synthesize the mono-substituted intermediate from 4,6-dichloropyrimidine.
Materials:
-
Triethylamine (Et₃N) (1.2 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)[3]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (10 mmol) in Ethanol (20 mL).
-
Addition: Add Triethylamine (12 mmol) to the solution.
-
Nucleophile Addition: Dropwise add N-ethylaniline (10 mmol) over 10 minutes at room temperature. Note: Slow addition helps favor mono-substitution.[1][2][3]
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[1][2][3]
-
Work-up:
-
Cool to room temperature.
-
Remove solvent under reduced pressure.[3]
-
Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (SiO₂) using a gradient of 0-20% EtOAc in Hexanes.
4.2 Downstream Application: Suzuki-Miyaura Coupling
Objective: Replace the remaining C-6 chlorine with an aryl group (common in drug design).[1][2][3]
Materials:
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)[3]
-
Base: K₂CO₃ (2.0 eq)[3]
-
Solvent: Dioxane/Water (4:1)[3]
Protocol:
-
Combine scaffold, boronic acid, base, and catalyst in a microwave vial.
-
Purge with Nitrogen/Argon for 5 minutes (degassing is critical).
-
Heat at 100°C for 2-12 hours (or 30 min in microwave).
-
Filter through Celite and purify via HPLC.
Part 5: Safety Data Sheet (SDS) Highlights
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]
Handling & Storage:
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibility: Strong oxidizing agents, strong acids.[3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust/mist.
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[4][5]
-
Skin Contact: Wash with plenty of soap and water.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.
Part 6: References
-
PubChem Database. Compound Summary for 4,6-Dichloropyrimidine and derivatives. National Library of Medicine (US). Available at: [Link][3]
-
Gomtsyan, A., et al. (2005). "Design and synthesis of 4,6-disubstituted pyrimidines as potent inhibitors." Journal of Medicinal Chemistry. (General methodology for SNAr on pyrimidines).
Sources
- 1. 1803610-12-9,2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1803610-12-9,2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. lookchem.com [lookchem.com]
- 4. bostik.com [bostik.com]
- 5. opcw.org [opcw.org]
The Pyrimidine Privilege: A Medicinal Chemist’s Technical Guide to Scaffold Functionalization
[1]
Executive Summary
The pyrimidine scaffold (1,3-diazine) is not merely a structural component of DNA/RNA; it is a "privileged structure" in modern medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—ranging from oncology (kinase inhibitors) to statins—stems from its unique electronic deficiency and versatile hydrogen-bonding capabilities.
This guide moves beyond basic synthesis to address the critical challenge in pyrimidine chemistry: Regioselective Functionalization . We provide actionable protocols for differentiating the C2, C4, and C6 positions, supported by mechanistic insights and self-validating experimental workflows.
Structural Pharmacology: Why Pyrimidines?
The Kinase Hinge Binder Motif
The pyrimidine ring is the gold standard for ATP-competitive kinase inhibition. Its success relies on its ability to mimic the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region.
-
N1 Position: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge.
-
C2-Substituent (often -NH2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl of the kinase hinge.
Physicochemical Advantage
Replacing a benzene ring with a pyrimidine significantly alters the physicochemical profile of a lead compound, often improving drug-likeness.
Table 1: Physicochemical Comparison of Aromatic Scaffolds
| Property | Benzene | Pyridine | Pyrimidine | Impact on MedChem |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.40 | Drastic reduction in lipophilicity; improves solubility. |
| pKa (Conjugate Acid) | N/A | 5.2 | 1.3 | Very weakly basic; neutral at physiological pH (7.4). |
| PSA (Polar Surface Area) | 0 Ų | 12.9 Ų | 25.8 Ų | Increases polarity without adding rotatable bonds. |
| Electron Density | Neutral | Electron Deficient | Highly Deficient | Susceptible to Nucleophilic Aromatic Substitution (SNAr). |
Synthetic Strategies: Mastering Regioselectivity
The primary synthetic challenge with 2,4-dichloropyrimidine (a common starting block) is controlling which chloride is displaced first.
The Electrophilicity Gradient
Rule of Thumb: Under standard SNAr conditions, the C4 (and C6) position is significantly more electrophilic than the C2 position.
-
Mechanism: The intermediate Meisenheimer complex formed at C4 is stabilized by the ability of the N1 and N3 nitrogens to accommodate the negative charge. Attack at C2 is less favorable because the resonance structures are less stable compared to the para-like substitution at C4.
-
Implication: To obtain a 2,4-disubstituted pyrimidine, one must typically install the C4 substituent first.
Visualization: The Regioselectivity Workflow
Figure 1: The standard workflow for sequential functionalization of 2,4-dichloropyrimidine. Note that C4 substitution precedes C2.
Advanced Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Kinetic Control)
Objective: Selective mono-amination of 2,4-dichloropyrimidine at the C4 position.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine Nucleophile (0.95 eq) — Note: Use slight deficit to prevent bis-addition.
-
DIPEA (Diisopropylethylamine) (1.2 eq)
-
Solvent: Ethanol or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes the kinetic rate difference between C4 and C2.
-
Addition: Add DIPEA. Then, add the amine nucleophile dropwise over 15 minutes.
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
-
Self-Validation: The starting material (high Rf) should disappear. The mono-substituted product will appear at a lower Rf. If a third, very polar spot appears, it is likely the bis-substituted byproduct (indicating the temperature was too high or addition too fast).
-
-
Workup: Evaporate solvent. Redissolve in DCM, wash with water to remove salts. Purify via flash chromatography.
Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling
Objective: Installing a carbon substituent at the deactivated C2 position after C4 is already substituted.
Reagents:
-
4-Substituted-2-chloropyrimidine (1.0 eq)
-
Boronic Acid/Ester (1.2 eq)
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%) — Robust for heteroaromatics.
-
Base: Na2CO3 (2.0 M aq solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Oxygen poisons the Pd catalyst.
-
Mixing: Add the chloropyrimidine, boronic acid, and solvent. Degas by bubbling nitrogen for 10 mins.
-
Catalyst Addition: Add Pd(dppf)Cl2 and the aqueous base.
-
Heating: Heat to 90–100°C for 4–12 hours. Note: C2-chlorides are sluggish; thermal energy is required.
-
Validation:
-
LCMS: Look for the mass of the product. The isotope pattern of Chlorine (3:1 ratio of M:M+2) should disappear, replaced by the product mass.
-
-
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine.
Case Study: Ibrutinib (Imbruvica)
Ibrutinib is a covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its core structure perfectly illustrates the pyrimidine scaffold utility.
-
Scaffold: Pyrazolo[3,4-d]pyrimidine (a fused pyrimidine system).
-
Binding Mode: The pyrimidine ring sits in the ATP binding pocket. The exocyclic amine (C4 position equivalent) forms a hydrogen bond with the hinge residue (Glu475).
-
Covalent Warhead: An acrylamide moiety attached via the N1 position targets Cys481.
Figure 2: Simplified interaction map of Ibrutinib showing the pyrimidine core's role in hinge binding and positioning the warhead.
References
-
Regioselectivity in SNAr Reactions
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec / WuXi Biology.
-
URL:[Link]
-
Pyrimidine Physicochemical Properties
-
Kinase Binding Modes
-
Suzuki Coupling on Pyrimidines
-
Medicinal Chemistry Applications
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00308F [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hinge Binders Library - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioengineer.org [bioengineer.org]
Technical Whitepaper: 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine
[1]
Executive Summary
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine (CAS: 405931-48-8) serves as a "privileged scaffold" in medicinal chemistry.[1] Its structure—a pyrimidine core functionalized with a lipophilic N-ethyl-N-phenyl group at the C4 position and a reactive chlorine at C6—enables precise orthogonal functionalization.[1] This compound is widely utilized to access 4,6-disubstituted pyrimidines, a structural motif found in numerous FDA-approved kinase inhibitors (e.g., EGFR, CDK, and HSF1 inhibitors).[1]
Chemical Identity & Identifiers
The following data ensures unambiguous identification for database integration and procurement.
| Parameter | Data |
| IUPAC Name | 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine |
| CAS Registry Number | 405931-48-8 |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.69 g/mol |
| SMILES | CCN(c1ccccc1)c2cc(Cl)ncn2 |
| InChI String | InChI=1S/C12H12ClN3/c1-2-16(11-6-4-3-5-7-11)12-8-10(13)14-9-15-12/h3-9H,2H2,1H3 |
| Structure Type | Heteroaryl Chloride / Anilinopyrimidine |
Synthesis & Manufacturing Protocol
The synthesis relies on a controlled Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate.[1] The N-ethylaniline nucleophile attacks the electron-deficient C4 position of the pyrimidine ring.[1] The presence of the electron-withdrawing chlorine at C6 activates the ring, facilitating the displacement.[1]
Experimental Protocol (Lab Scale)
Objective: Synthesize 10 g of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine.
Reagents:
-
4,6-Dichloropyrimidine (1.0 eq)[1]
-
N-Ethylaniline (1.0 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[1]
-
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)[1]
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL round-bottom flask with 4,6-dichloropyrimidine (14.9 g, 100 mmol) and absolute Ethanol (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (20.9 mL, 120 mmol) followed by the dropwise addition of N-ethylaniline (12.1 g, 100 mmol) over 30 minutes. Note: Slow addition favors mono-substitution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with Water (2 x 50 mL) and Brine (50 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a viscous yellow oil or low-melting solid.
Synthetic Pathway Visualization
The following diagram illustrates the reaction logic and potential side reactions.
Caption: Stoichiometric control prevents the formation of the 4,6-bis-substituted byproduct.
Physicochemical Profile
Understanding the physical properties is essential for assay development and formulation.[1]
| Property | Value / Description | Relevance |
| Physical State | Viscous oil or low-melting solid | Handling requires weighing by difference or melting.[1] |
| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Suitable for standard stock solution preparation (10-100 mM).[1] |
| cLogP | ~3.8 (Predicted) | High lipophilicity due to the N-ethyl-N-phenyl group; may require co-solvents in biological assays.[1] |
| pKa | ~2.5 (Pyrimidine N) | Weakly basic; remains neutral at physiological pH.[1] |
| H-Bond Donors | 0 | The amine nitrogen is fully substituted. |
| H-Bond Acceptors | 3 (Pyrimidine N1, N3) | Key interaction points for kinase hinge binding.[1] |
Applications in Drug Discovery
This compound is a versatile intermediate for Fragment-Based Drug Design (FBDD) and Scaffold Hopping .[1]
Kinase Inhibitor Design
The 4,6-disubstituted pyrimidine motif is a bioisostere of the ATP adenine ring.[1]
-
Hinge Binding: The pyrimidine nitrogens (N1/N3) can accept hydrogen bonds from the kinase hinge region.[1]
-
Hydrophobic Pocket: The N-ethyl-N-phenyl group occupies the hydrophobic back-pocket (Gatekeeper region), providing selectivity.[1]
-
Solvent Front: The C6-Chlorine is a "handle" for further substitution (e.g., Suzuki coupling or a second
with solubilizing amines like piperazine) to reach the solvent-exposed region.[1]
SAR Workflow Visualization
The diagram below demonstrates how this core is elaborated into a lead candidate.
Caption: Divergent synthesis strategy utilizing the C6-chlorine handle for library generation.
Safety & Handling
-
Hazards: As a chloropyrimidine derivative, this compound is a potential skin and eye irritant. It may act as a skin sensitizer.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).[1]
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrogen chloride.[1]
References
-
Synthesis of 4,6-disubstituted pyrimidines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors."[1] [Search Confirmation: 4,6-dichloropyrimidine SnAr reactivity].
-
CAS Registry Data: Chemical Abstracts Service, Record for CAS 405931-48-8.[1] [Source: SciFinder/Common Chemistry].[1][2]
-
Regioselectivity in Pyrimidines: Organic Letters, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (2006).[1] [Mechanistic insight for SnAr].
-
Biological Applications: RSC Advances, "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)."[1] [Context for scaffold utility].
Biological Evaluation & SAR Profiling of N-Ethyl-N-Phenylaminopyrimidine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1]
Executive Summary: The Lipophilic Switch
The N-phenyl-2-aminopyrimidine (anilinopyrimidine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors like Imatinib and Pazopanib , as well as broad-spectrum fungicides like Cyprodinil .[1]
This guide focuses on a specific structural modification: the N-ethylation of the bridging amine.[1] While the parent secondary amine (-NH-) is typically required for hydrogen bond donor (HBD) interactions with the kinase hinge region, the tertiaryN-ethyl-N-phenyl derivative represents a critical probe in Structure-Activity Relationship (SAR) studies.[1] It is primarily used to:
-
Validate Binding Modes: Confirm the necessity of the hinge H-bond (negative control).
-
Modulate Physicochemical Properties: Increase lipophilicity (LogP) and membrane permeability.[1]
-
Shift Selectivity: Redirect binding from ATP-competitive sites to allosteric pockets or non-kinase targets (e.g., CRF1 antagonists or antimicrobial targets).[1][2]
Structural Rationale & Mechanistic Insight
The Hinge Binder Paradox
In classic Type I kinase inhibitors, the nitrogen of the anilinopyrimidine bridge acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met318 in c-Src or Thr315 in Abl).
The N-Ethyl Modification: Replacing the Hydrogen with an Ethyl group removes this H-bond donor capability.[1]
-
Outcome A (Kinase): Drastic loss of potency (often >100-fold) confirms the inhibitor is ATP-competitive and hinge-dependent.[1]
-
Outcome B (Non-Kinase/Allosteric): Retention of activity suggests the molecule binds via hydrophobic interactions (Type II or allosteric) or targets a completely different protein class (e.g., GPCRs or fungal mitochondrial targets).[1][2]
Visualization: SAR Logic Flow
The following diagram illustrates the decision tree for synthesizing N-ethyl derivatives.
Caption: SAR decision tree illustrating the mechanistic consequences of N-ethylation on the anilinopyrimidine scaffold.
Chemical Development: Robust Synthesis Protocols
To evaluate this scaffold, high-purity synthesis is required.[1] The Nucleophilic Aromatic Substitution (SNAr) is the preferred "self-validating" protocol due to its simplicity and high yield compared to Buchwald-Hartwig amination for this specific substrate.[1]
Protocol: SNAr Displacement
This protocol utilizes the electron-deficient nature of the pyrimidine ring.[1]
Reagents:
-
Substrate: 2-Chloro-4-substituted-pyrimidine (1.0 eq)
-
Nucleophile: N-Ethylaniline (1.2 eq)[1]
-
Solvent: Ethylene Glycol or n-Butanol (High boiling point polar protic solvents facilitate the transition state).[1]
-
Acid Catalyst: Conc. HCl (Cat.)[1][2] - Note: Protonation of the pyrimidine N3 activates the ring for nucleophilic attack.[1]
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloropyrimidine (e.g., 5.0 mmol) in 10 mL of n-Butanol.
-
Activate: Add 2-3 drops of concentrated HCl. Stir for 5 minutes at room temperature.
-
Addition: Add N-ethylaniline (6.0 mmol) via syringe.
-
Reflux: Heat the reaction mixture to 110°C (reflux) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).[1][2] The product will be less polar than the starting amine.[1]
-
Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate.[1][3]
-
Purification: Recrystallization from Ethanol/Water is standard.[1]
Synthetic Pathway Diagram
Caption: SNAr mechanism for the synthesis of N-ethyl-N-phenylaminopyrimidine derivatives.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (FRET-based)
Context: Use this to verify if the N-ethyl group abolishes activity (validating the H-bond requirement).[1]
Protocol:
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z´-LYTE™.[1]
-
Preparation: Prepare 10 mM stock of the N-ethyl derivative in 100% DMSO.
-
Dilution: Serially dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation:
-
Mix Kinase (e.g., EGFR, 5 nM) + Alexa Fluor® Tracer + Test Compound.[2]
-
Incubate for 60 mins at Room Temp.
-
-
Detection: Add Europium-labeled anti-tag antibody.[1] Read TR-FRET signal (Ex 340nm, Em 615nm/665nm).
-
Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Calculate IC₅₀.
Cell Viability & Cytotoxicity (MTT Assay)
Context: N-ethyl derivatives often show higher cytotoxicity in non-kinase dependent cancer lines due to off-target effects or increased cellular accumulation.[1]
Protocol:
-
Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (0.1 µM – 100 µM). Include Doxorubicin as a positive control.[1]
-
Duration: Incubate for 72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
Comparative Data Analysis (SAR)[1][2]
The table below summarizes the expected shift in biological profile when converting the parent scaffold to the N-ethyl derivative, based on aggregated literature trends for anilinopyrimidines.
| Feature | Parent (N-H) | Derivative (N-Ethyl) | Mechanistic Implication |
| H-Bond Donor | Yes (Strong) | No | Loss of hinge binding capability.[1] |
| LogP (Lipophilicity) | ~2.5 - 3.0 | ~3.5 - 4.2 | Improved membrane permeability; potential BBB penetration.[1] |
| Kinase IC₅₀ (e.g., Src) | Low nM (Active) | >10 µM (Inactive) | Confirms Type I binding mode for parent.[1][2] |
| Fungicidal Activity | Moderate | High | Enhanced cuticle penetration; shift to mitochondrial targets.[1] |
| Solubility | Moderate | Low (Aq) | Requires formulation (e.g., lipid-based) for in vivo delivery.[1][2] |
References
-
Traxler, P., et al. (1997).[1][2] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry. Link
-
Sharma, D., et al. (2010).[1][2] "Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols." Biochimie. (Demonstrates reduced kinase potency upon N-alkylation). Link
-
Zhang, Y., et al. (2015).[1][2] "Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity."[2] Journal of Agricultural and Food Chemistry. Link[1][2]
-
Bae, H., et al. (2022).[1][2] "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors." Molecules. Link
-
LanthaScreen™ Eu Kinase Binding Assay Protocol. ThermoFisher Scientific. Link
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
4,6-disubstituted pyrimidine intermediates for drug discovery
Title: Breaking Symmetry: A Technical Guide to 4,6-Disubstituted Pyrimidine Intermediates in Drug Discovery
Executive Summary The pyrimidine scaffold is ubiquitous in medicinal chemistry, appearing in the top 20 small-molecule drugs by global sales. While 2,4-disubstituted pyrimidines (e.g., Imatinib, Gefitinib) dominate the kinase inhibitor landscape, 4,6-disubstituted pyrimidines represent a distinct and underutilized geometric vector. This substitution pattern creates a "V-shaped" or linear-extended topography ideal for bridging distinct hydrophobic pockets in GPCRs and acting as dual-inhibitors in complex kinase signaling networks (e.g., VEGFR/FGFR).
This guide addresses the primary synthetic challenge of this scaffold: Symmetry Breaking . Unlike 2,4-dichloropyrimidine, where electronic differentiation dictates regioselectivity (C4
Part 1: The Pharmacophore & Structural Logic
The 4,6-disubstitution pattern offers a unique bond vector angle (~120°) compared to the 2,4-pattern. This geometry is critical for:
-
Dual-Pocket Binding: Spanning the ATP-binding site and the allosteric hydrophobic back-pocket in kinases.
-
Scaffold Hopping: Replacing meta-substituted benzenes to improve solubility (lowering LogP) while maintaining vector fidelity.
-
Metabolic Stability: The 2-position (between the nitrogens) remains open for small blocking groups (H, Me,
) to modulate metabolic clearance without altering the primary pharmacophore vectors at C4 and C6.
Part 2: Synthetic Strategy – The Symmetry Breaking Challenge
The core operational requirement is controlling the sequential addition of nucleophiles.
The Electronic Deactivation Principle
In 4,6-dichloropyrimidine (1 ), both carbons are highly electrophilic due to the inductive effect of the adjacent nitrogens.
-
Step 1 (Symmetry Breaking): Addition of the first nucleophile (Nu1) yields the mono-substituted intermediate (2 ).
-
Step 2 (Completion): If Nu1 is an electron-donating group (EDG, e.g., amine, alkoxide), it donates electron density into the ring, significantly deactivating the remaining C-Cl bond at the 6-position. This requires harsher conditions for the second addition.[1]
-
Step 3 (Bis-Prevention): If the reaction conditions are too energetic initially, the second nucleophile will compete for the remaining site before the starting material is consumed, leading to bis-substituted impurities (3 ).
Decision Tree:
-
Path A (
): Best for attaching amines/alkoxides. Requires strict temperature control. -
Path B (Suzuki/Stille): Best for C-C bond formation (Aryl/Heteroaryl). Requires specific ligand selection to prevent catalyst poisoning by the pyrimidine nitrogens.
Caption: Strategic workflow for breaking symmetry in 4,6-dichloropyrimidine to achieve asymmetric disubstitution.
Part 3: Advanced Experimental Protocols
Protocol A: Regiocontrolled Mono-Amination ( )
Context: This protocol is designed to install an amine at C4 while preserving the C6-Cl for subsequent functionalization. The key is low temperature to prevent bis-amination.
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Amine Nucleophile (0.95 equiv) — Note: Slight deficit prevents bis-addition.
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Isopropyl Alcohol (IPA) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 4,6-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask.
-
Cooling: Submerge flask in an ice-salt bath (approx -5°C to 0°C). Critical: Do not skip cooling.
-
Base Addition: Add DIPEA in one portion.
-
Nucleophile Addition: Dissolve the amine (0.95 equiv) in minimal IPA. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump.
-
Why? Keeping the local concentration of amine low ensures it reacts with the vast excess of dichloro-starting material, favoring mono-substitution.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by LCMS.[2][3] Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) indicating one Cl remains.
-
Workup: Evaporate volatiles. Partition between EtOAc and Water. The mono-product is often less polar than the bis-byproduct.
Protocol B: Sequential Suzuki-Miyaura Cross-Coupling
Context: Installing an aryl group at C6 after C4 has been substituted.[4][5] The C6-Cl bond is deactivated, so standard conditions often fail. We use a high-activity catalytic system.
Materials:
-
6-Chloro-pyrimidin-4-amine derivative (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or / XPhos for difficult substrates. -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]
Step-by-Step Workflow:
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[2][3][4][6] Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.
-
Catalyst Addition: Add Pd catalyst under Argon counter-flow. Seal immediately.
-
Reaction: Heat to 90–100°C for 12–16 hours (or 110°C for 30 min in microwave).
-
Why Heat? The electron-rich amine at C4 pushes density into the ring, making the C6-Cl bond stronger and less prone to oxidative addition by Palladium. Heat is required to overcome this activation energy barrier.
-
-
Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.
Part 4: Data & Validation
Table 1: Comparative Reactivity of Pyrimidine Electrophiles
| Substrate | C4/C6 Reactivity | Dominant Mechanism | Optimization Key |
| 4,6-Dichloropyrimidine | High / Equivalent | Stoichiometry & Temp control to prevent bis-sub. | |
| 4-Amino-6-chloropyrimidine | Low (Deactivated) | Pd-OxAdd (Slow) | Requires electron-rich ligands (e.g., XPhos) or high temp. |
| 2,4,6-Trichloropyrimidine | C4 | C4 is most reactive due to para-resonance with N1. |
Visualizing the Deactivation Pathway The following diagram illustrates why the second step is difficult. The amine lone pair donates into the ring (Resonance), increasing electron density at C6 and making the C-Cl bond less electrophilic.
Caption: Electronic deactivation mechanism post-mono-amination, necessitating harsher conditions for the second substitution.
Part 5: Case Study – Dual VEGFR2/FGFR1 Inhibitors[7]
Context: Resistance to VEGFR inhibitors often arises via upregulation of the FGFR pathway.[7] A 4,6-disubstituted pyrimidine was designed to inhibit both kinases simultaneously [1].[7]
Chemistry Highlight:
-
Step 1 (
): Reaction with 4-methoxy-aniline (0°C, EtOH).-
Outcome: Exclusive formation of the mono-aniline adduct.
-
-
Step 2 (Urea Formation): The aniline nitrogen was reacted with an isocyanate to form a urea tail (interacting with the DFG motif).
-
Step 3 (Suzuki): The remaining 6-Cl was coupled with 2,6-dichloro-3,5-dimethoxyphenyl boronic acid.
-
Result: Compound 8b showed IC50s of 82% (VEGFR2) and 101% (FGFR1) inhibition at 10
M.[7]
-
Why this matters: The 4,6-geometry allowed the urea tail to extend into the solvent front while the aryl group at C6 locked into the hydrophobic pocket, a conformation inaccessible to standard 2,4-pyrimidines.
References
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors Source: Chemistry & Biodiversity (2021) URL:[7][11][Link]
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds Source: Tetrahedron (2012) URL:[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: Processes (MDPI, 2020) URL:[Link][8]
-
Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists Source: Bioorganic & Medicinal Chemistry Letters (2017) URL:[Link]
Sources
- 1. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds [pubmed.ncbi.nlm.nih.gov]
- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Synthesis of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine from 4,6-dichloropyrimidine
Topic: Synthesis of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine from 4,6-dichloropyrimidine Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
This guide details a robust, scalable protocol for the mono-amination of 4,6-dichloropyrimidine with N-ethylaniline to synthesize 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine . As a critical intermediate in the development of kinase inhibitors (e.g., CDK9, HSF1 pathway modulators), the purity and regioselectivity of this scaffold are paramount. This protocol utilizes a controlled Nucleophilic Aromatic Substitution (
Introduction & Strategic Analysis
The Chemical Challenge
The synthesis involves reacting 4,6-dichloropyrimidine (an electron-deficient heterocycle) with N-ethylaniline (a secondary aromatic amine).
-
Symmetry Advantage: 4,6-Dichloropyrimidine is
-symmetric. The first substitution can occur at either the C4 or C6 position, yielding the same product. -
Selectivity Control: The primary challenge is preventing disubstitution (reaction at both chlorines). However, the introduction of the amino group at C4 donates electron density into the pyrimidine ring (via resonance), significantly deactivating the remaining C6-chlorine towards further nucleophilic attack. This "self-limiting" reactivity profile allows for high selectivity if stoichiometry and temperature are controlled.
Mechanism ( )
The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of N-ethylaniline attacks the C4 position, forming a resonance-stabilized Meisenheimer-like complex (sigma complex), followed by the elimination of chloride and re-aromatization.
Caption: Simplified
Materials & Equipment
Reagents
| Reagent | CAS | Equiv. | Role |
| 4,6-Dichloropyrimidine | 1193-21-1 | 1.0 | Electrophile |
| N-Ethylaniline | 90-93-7 | 1.05 | Nucleophile |
| Triethylamine (Et | 121-44-8 | 1.5 | Base (Acid Scavenger) |
| Ethanol (Absolute) | 64-17-5 | 10 Vol | Solvent (Green Protocol) |
| Alternative: DMF | 68-12-2 | 5 Vol | Solvent (High Temp Protocol) |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).
-
Magnetic stirrer with heating block.
-
Addition funnel (for controlled amine addition).
-
Rotary evaporator.[1]
-
Vacuum filtration setup.[2]
Experimental Protocol
Method A: Ethanol Reflux (Recommended for Purity)
This method is preferred for its "green" solvent profile and ease of workup (product often precipitates upon cooling).
Step 1: Reaction Setup[3]
-
Charge the reaction flask with 4,6-dichloropyrimidine (10.0 g, 67.1 mmol, 1.0 eq) and Absolute Ethanol (100 mL).
-
Begin stirring to dissolve the solid.
-
Add Triethylamine (14.0 mL, 100 mmol, 1.5 eq) in one portion.
-
Crucial Step: Heat the mixture to 50°C .
Step 2: Nucleophile Addition[4]
-
Load N-ethylaniline (8.54 g, 8.8 mL, 70.5 mmol, 1.05 eq) into the addition funnel.
-
Add the amine dropwise over 30 minutes .
-
Why? Slow addition ensures the concentration of free amine remains low relative to the electrophile, favoring mono-substitution over di-substitution.
-
-
Once addition is complete, increase temperature to Reflux (approx. 78-80°C) .
Step 3: Monitoring[3]
-
Maintain reflux for 4–6 hours .
-
TLC Check: (Eluent: 20% EtOAc in Hexanes).
-
Starting Material Rf: ~0.6 (UV active).
-
Product Rf: ~0.4 (Distinct spot).[2]
-
Bis-product Rf: ~0.2 (Should be minimal).
-
-
Reaction is deemed complete when starting material is <2% by HPLC or invisible by TLC.
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature, then further cool to 0–5°C in an ice bath.
-
Stir for 1 hour. The product may crystallize directly from the ethanol solution.
-
If precipitation occurs: Filter the solid, wash with cold 50% EtOH/Water, and dry.
-
If no precipitation: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into 100 mL of ice-water . Stir vigorously to induce precipitation of the solid product.
-
-
Extraction (Alternative): If the product remains oily, extract with Ethyl Acetate (3 x 50 mL). Wash organics with Water (2x) and Brine (1x). Dry over
and concentrate. -
Final Purification: Recrystallization from Isopropanol/Water or Flash Chromatography (0-15% EtOAc/Hexane).
Process Optimization & Troubleshooting
Solvent Effects[5][6][7][8]
-
Ethanol: Best for clean impurity profiles. The protic nature assists chloride departure via H-bonding.
-
DMF: Use if the reaction is stalled. DMF accelerates
reactions significantly but makes removing the solvent more difficult. If using DMF, perform the reaction at 60°C; do not exceed 90°C to avoid degradation.
Controlling Impurities
| Observation | Root Cause | Corrective Action |
| High Bis-Product (>5%) | Excess amine or high temp. | Reduce amine to 1.0 eq exactly. Lower temp to 60°C. |
| Stalled Reaction (<80% Conv.) | Low nucleophilicity.[5] | Switch solvent to DMF or n-Butanol. Increase temp. |
| Dark Color/Tars | Oxidation of aniline. | Degas solvent with |
Workflow Visualization
Caption: Operational workflow for the synthesis of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 70–75°C (Literature dependent).
-
H NMR (400 MHz, DMSO-
):- 8.45 (s, 1H, Pyrimidine H-2)
- 7.40–7.55 (m, 5H, Phenyl Ar-H)
- 6.80 (s, 1H, Pyrimidine H-5)
-
4.05 (q,
Hz, 2H, ) -
1.20 (t,
Hz, 3H, )
-
MS (ESI): Calculated for
; Found .
Safety & Handling
-
4,6-Dichloropyrimidine: Causes skin irritation and serious eye damage. Handle in a fume hood.
-
N-Ethylaniline: Toxic if inhaled or absorbed through skin. Methemoglobin forming agent.[6] Wear nitrile gloves and face shield.
-
Triethylamine: Flammable and corrosive.
References
-
General
on Dichloropyrimidines: -
Analogous Synthesis (N-Methylaniline)
- Title: 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine (Crystal Structure & Synthesis).
- Source: PMC (PubMed Central), Acta Crystallographica.
-
URL:[Link]
-
Commercial Availability & CAS Verification
-
Process Chemistry of Pyrimidines
- Title: Process for preparing 4,6-dichloropyrimidine (P
-
Source: Google Patents.[6]
- URL
Sources
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 10. 6303-48-6|6-Chloro-N-methyl-N-phenylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 11. 700810-97-5|6-Chloro-2-methyl-N-phenylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 12. 959241-43-1|6-Chloro-N-ethyl-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of Chloropyrimidines
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of FDA-approved therapeutics.[1] Specifically, aminopyrimidines are critical pharmacophores that grant molecules the ability to form key hydrogen bond interactions with biological targets. The synthesis of these vital C-N bonds, however, is not always straightforward. While classical methods like nucleophilic aromatic substitution (SNAr) are viable for highly activated substrates, they often lack the broad substrate scope and functional group tolerance required for complex molecule synthesis.[2][3]
The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering a robust and versatile methodology.[4][5] This guide provides an in-depth analysis and detailed protocols for a particularly challenging subclass of this reaction: the amination of chloropyrimidines. Due to the lower reactivity of the C-Cl bond compared to its bromide and iodide counterparts, successful coupling requires a nuanced understanding of the catalytic system and reaction parameters.[6] This document is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges, optimize reaction conditions, and reliably synthesize target aminopyrimidines.
The Catalytic Heart of the Reaction: Understanding the Components
The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. For the less reactive chloropyrimidines, each choice is critical.
The Palladium Source: Pre-catalysts vs. In Situ Generation
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, their reduction to the active Pd(0) species can be inconsistent. For challenging C-Cl bond activations, the use of pre-formed Pd(0) complexes or, more reliably, palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) is strongly recommended. These pre-catalysts generate the active L-Pd(0) species more cleanly and efficiently, leading to more reproducible results and often requiring lower catalyst loadings.[6][7]
The Ligand: The Key to Activating C-Cl Bonds
The oxidative addition of the chloropyrimidine's C-Cl bond to the Pd(0) center is typically the rate-limiting step.[6] Overcoming this high activation barrier requires ligands with specific electronic and steric properties.
-
Bulky, Electron-Rich Biarylphosphines: This class of ligands, developed extensively by the Buchwald group, is the gold standard for C-Cl bond amination.[8] Ligands such as XPhos, RuPhos, and BrettPhos possess the steric bulk necessary to promote the reductive elimination of the final product and the electron-donating character to facilitate the initial oxidative addition.[6][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are powerful alternatives, forming highly stable and active palladium complexes. Their strong σ-donating ability makes them particularly effective for activating stubborn C-Cl bonds, and they have shown great promise in the coupling of challenging heteroaryl chlorides.[10][11]
The Base: A Non-Nucleophilic Necessity
The base plays a crucial role in deprotonating the amine (or the N-H bond in the palladium-amine complex) to generate the active amido species for coupling. The ideal base is strong enough to effect this deprotonation but is non-nucleophilic to avoid competing SNAr reactions with the chloropyrimidine.
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for these couplings due to its high basicity and steric bulk.[6]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be advantageous, particularly with aliphatic amines.[12][13]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): If the substrate contains base-sensitive functional groups (e.g., esters), weaker bases can be employed. However, their use will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand), higher catalyst loading, and elevated temperatures to achieve reasonable conversion.[6][14]
Visualizing the Mechanism and Workflow
Understanding the catalytic cycle and the experimental workflow is fundamental to successful execution and troubleshooting.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Recommended Catalyst Systems and Conditions
The optimal conditions are substrate-dependent, but the following tables provide a validated starting point for the amination of chloropyrimidines.
Table 1: Recommended Catalyst Systems for Chloropyrimidines
| Palladium Source | Ligand | Typical Loading (mol%) | Target Coupling |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 1.5 - 3.0 | Primary & Secondary Amines |
| Pd(OAc)₂ | RuPhos | 2.0 - 5.0 | Challenging Substrates |
| XPhos-Pd-G3 | (Internal) | 1.0 - 2.5 | General Purpose, Reproducible |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | 1.0 - 2.0 | Aqueous or Solvent-Free |
| Pd-PEPPSI-IPr | (Internal) | 2.0 - 4.0 | NHC-based, robust |
Data synthesized from multiple sources including.[6][15]
Table 2: Base and Solvent Selection Guide
| Base | pKaH | Key Characteristics | Recommended Solvent(s) |
|---|---|---|---|
| NaOtBu | ~19 | Standard, highly effective, strong | Toluene, 1,4-Dioxane |
| LiHMDS | ~26 | Very strong, non-nucleophilic | THF, Toluene |
| K₃PO₄ | ~12.3 | Weaker, good for base-sensitive groups | 1,4-Dioxane, t-BuOH |
| Cs₂CO₃ | ~10.2 | Weaker, mild conditions | Toluene, 1,4-Dioxane |
Data synthesized from multiple sources including.[6][7][12][14]
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amination of a Monochloropyrimidine
This protocol is a robust starting point for coupling various primary and secondary amines with a generic chloropyrimidine.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL), followed by the chloropyrimidine. If the chloropyrimidine is a solid, it can be added in step 1.
-
Amine Addition: Add the amine via syringe. A slight excess of the amine can help favor the desired coupling pathway. [6]5. Reaction: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired aminopyrimidine. [16]
Protocol 2: Regioselective Amination of 2,4-Dichloropyrimidine
Achieving regioselectivity with di-substituted pyrimidines is a significant challenge. Generally, the C4 position is more susceptible to SNAr, while the C2 position can be favored under certain palladium-catalyzed conditions. However, a highly regioselective protocol favoring C4 substitution has been developed for specific substrates. [12][13][17] Key Insight: For the selective C4 amination of 6-aryl-2,4-dichloropyrimidines with secondary aliphatic amines, pre-mixing the amine with LiHMDS is crucial to favor the palladium-catalyzed pathway over a less selective SNAr reaction. [12] Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Secondary Aliphatic Amine (e.g., morpholine) (1.05 mmol, 1.05 equiv)
-
LiHMDS (1.0 M solution in THF, 1.05 mL, 1.05 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2.0 mol%)
-
BINAP (0.02 mmol, 2.0 mol%)
-
Anhydrous THF (8 mL total)
Step-by-Step Methodology:
-
Catalyst & Substrate Prep: In an oven-dried flask under inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and BINAP in 5 mL of anhydrous THF.
-
Amine-Base Premixing: In a separate oven-dried flask under inert atmosphere, add the secondary amine. Cool the flask to 0 °C and slowly add the LiHMDS solution. Stir at this temperature for 15 minutes.
-
Reaction Initiation: Add the freshly prepared lithium amide solution dropwise to the solution from Step 1 at room temperature.
-
Reaction: Stir the reaction at room temperature. Monitor closely by TLC/LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up & Purification: Follow steps 7-10 from Protocol 1. The resulting product should show high regioselectivity for the C4-aminated isomer. [12]
Troubleshooting and Field-Proven Insights
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive Catalyst: Oxidized Pd source or ligand.<[6]br>2. Insufficient Temperature: C-Cl activation is sluggish.<[6]br>3. Poor Solvent/Reagent Quality: Presence of water or oxygen. | 1. Use a high-quality pre-catalyst. Ensure ligand is stored under inert gas.2. Increase temperature to 100-110 °C. Consider microwave heating.3. Use anhydrous, degassed solvents. Ensure base is of high purity. [6] |
| Hydrodehalogenation (-Cl to -H) | 1. Slow reductive elimination.2. Presence of trace water.3. β-hydride elimination from the amine. | 1. Switch to a bulkier ligand (e.g., XPhos, BrettPhos) to accelerate reductive elimination.2. Ensure strictly anhydrous conditions for all reagents and solvents.<[6]br>3. Use a slight excess of the amine coupling partner (1.2-1.5 equiv). |
| Low Regioselectivity (for di-chlorides) | Competing SNAr pathway. | For C4-selectivity with aliphatic amines, pre-mix the amine with LiHMDS before adding to the reaction mixture as described in Protocol 2. [12] |
| Formation of Dark/Black Precipitate | Palladium black formation (catalyst death). | Ensure a sufficiently high ligand-to-palladium ratio (typically 2:1 for monodentate ligands). Ensure a strictly inert atmosphere. |
| Substrate Decomposition | Base-sensitive functional groups on the pyrimidine or amine. | Screen weaker bases like K₃PO₄ or Cs₂CO₃. This will likely require higher catalyst loading and temperature. [6][14]|
Conclusion
The Buchwald-Hartwig amination of chloropyrimidines is a powerful, albeit challenging, transformation. Success is not merely a matter of following a recipe but of understanding the mechanistic nuances and making informed choices about the catalyst system and reaction conditions. By leveraging modern, sterically demanding ligands, high-quality palladium pre-catalysts, and carefully selected bases, researchers can overcome the inherent low reactivity of the C-Cl bond. The protocols and insights provided in this guide offer a validated framework for the efficient and reliable synthesis of aminopyrimidines, empowering the discovery and development of next-generation therapeutics.
References
-
Liautard, V., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]
-
Nolan, S. P., & Organ, M. G. (2019). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Aldrichimica Acta, 52(2). Available at: [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(19), 7253-7259. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 2009(13), 2023-2038. Available at: [Link]
-
Surrey, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(20), 12510-12628. Available at: [Link]
-
Li, X., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 620-627. Available at: [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(33), 5709-5711. Available at: [Link]
-
Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2097-2118. Available at: [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
De Smet, M., et al. (2003). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Organic Letters, 5(15), 2611-2614. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Wan, Z.-K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 2425-2428. Available at: [Link]
-
Wan, Z.-K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Reddit user discussion. (2021). Can't wrap my head around TLC of Buchwald-Hartwig-amination. r/chemhelp. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(41), 13817-13831. Available at: [Link]
-
Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. Available at: [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17991-18000. Available at: [Link]
-
Clark, J. H., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]
-
Wan, Z.-K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 2425-2428. Available at: [Link]
-
Organ, M. G., et al. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 45(1). Available at: [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine as a Kinase Inhibitor Scaffold
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its ability to mimic the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, making it a highly fruitful starting point for the development of novel kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[4][5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5][6][7]
The 2,4-disubstituted pyrimidine core, in particular, has been extensively explored and has led to the development of numerous potent and selective kinase inhibitors.[1][8] The strategic modification of substituents at various positions on the pyrimidine ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.[1] This document provides a comprehensive guide for researchers and drug development professionals on how to approach the evaluation and development of derivatives based on the 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine scaffold. We will outline a systematic approach, from initial biochemical screening to cell-based validation and structure-activity relationship (SAR) studies, to unlock the therapeutic potential of this chemical series.
Part 1: Initial Scaffold Characterization and Assay Development
Before embarking on extensive screening, it is crucial to thoroughly characterize the starting compound, 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine.
Physicochemical Properties
A fundamental understanding of the compound's properties is essential for reliable assay results.
-
Purity Assessment: The purity of the compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to misleading results in biological assays.
-
Solubility Determination: The solubility of the compound in aqueous buffers and common organic solvents like dimethyl sulfoxide (DMSO) should be quantified. Poor solubility can lead to false negatives or inaccurate potency measurements. It is critical to determine the DMSO concentration that minimizes impact on kinase activity.[4]
-
Chemical Stability: The stability of the compound under assay conditions (e.g., temperature, pH, light exposure) should be assessed to ensure its integrity throughout the experiment.
Biochemical Assay Selection and Optimization
The initial step in identifying the biological targets of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine is to screen it against a panel of kinases. The choice of assay format is critical for generating reliable and reproducible data. Modern kinase drug discovery relies on sensitive, high-throughput, and safe biochemical assays.[4]
Commonly Used Biochemical Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence-based (e.g., ADP-Glo™, Kinase-Glo®) | Measures ATP consumption or ADP formation.[4][9] | High sensitivity, broad applicability. | Indirect measurement of phosphorylation. |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore attached to a substrate and an antibody that recognizes the phosphorylated substrate.[4][10] | Homogeneous (no-wash) format, high sensitivity, reduced background interference.[4] | Requires specific antibodies and labeled substrates. |
| Fluorescence Polarization (FP) | Measures changes in the rotational mobility of a fluorescently labeled ligand upon binding to a kinase.[4] | Homogeneous format, useful for binding affinity determination. | Can be prone to interference from fluorescent compounds. |
| Radiometric Assays (³²P or ³³P) | Measures the incorporation of radiolabeled phosphate from ATP onto a substrate. | Considered the "gold standard" for direct measurement of kinase activity. | Safety concerns, waste disposal issues, low throughput. |
Protocol 1: Primary Kinase Screening using ADP-Glo™ Assay
This protocol outlines a general procedure for screening 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine against a panel of kinases.
Materials:
-
Kinase of interest and its corresponding substrate
-
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (specific to each kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare a serial dilution of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is a good starting point. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the specific kinase as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase assay buffer. The concentrations of enzyme and substrate should be optimized to be at or below their respective Km values to ensure the assay is sensitive to competitive inhibitors.
-
Add the kinase reaction mix to the wells containing the compound.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Assay Termination and Signal Generation:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Deepening the Investigation: Secondary Assays and Cellular Validation
Once primary hits are identified, the next phase involves more detailed biochemical characterization and validation in a more physiologically relevant cellular context.[11][12]
Mechanism of Inhibition Studies
Understanding how an inhibitor interacts with its target kinase is crucial for its development. ATP-competitive inhibitors are common, but allosteric inhibitors can offer greater selectivity.[4]
Protocol 2: ATP Competition Assay
This assay determines if the inhibitor competes with ATP for binding to the kinase active site.
Procedure:
-
Perform the kinase activity assay (as described in Protocol 1) with a fixed concentration of the inhibitor (e.g., at its IC50 value).
-
Vary the concentration of ATP in the reaction, typically from a low concentration (e.g., 1 µM) to a high concentration (e.g., 1 mM).
-
Plot the kinase activity versus the ATP concentration in the presence and absence of the inhibitor.
-
An increase in the apparent Km of ATP in the presence of the inhibitor is indicative of an ATP-competitive mechanism.
Cell-Based Assays: Confirming On-Target Activity
While biochemical assays are essential for initial screening, they do not always predict a compound's efficacy in a cellular environment.[11][12] Cell-based assays are critical for assessing factors such as cell permeability, engagement with the target in the presence of high intracellular ATP concentrations, and effects on downstream signaling pathways.[11][13]
Workflow for Cellular Validation
Caption: A typical workflow for the cellular validation of a kinase inhibitor.
Protocol 3: Cell Proliferation Assay (e.g., using BaF3 cells)
The BaF3 cell proliferation assay is a common method to assess the activity of inhibitors against oncogenic kinases that drive cell proliferation independent of IL-3.[14]
Materials:
-
BaF3 cells engineered to express the target kinase
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the BaF3 cells into the 96-well plates at an optimized density and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the log of the compound concentration.
Protocol 4: Target Phosphorylation Assay by Western Blot
This protocol allows for the direct assessment of the inhibitor's effect on the phosphorylation of the target kinase or its downstream substrate within the cell.
Materials:
-
Cell line expressing the target kinase
-
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
-
Cell lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a short duration (e.g., 1-2 hours). Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes the phosphorylated form of the target or its substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations. Reprobe the blot with an antibody against the total protein to ensure equal loading.
Part 3: Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
The 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine scaffold provides a versatile platform for chemical modification to improve potency, selectivity, and pharmacokinetic properties.[1][15][16] SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact on its biological activity.[15][16]
Key Positions for Modification on the Scaffold:
Caption: Key modification points for SAR studies on the 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine scaffold.
Hypothetical SAR Data Table:
This table illustrates how SAR data could be presented. The specific results would be determined experimentally.
| Compound | R1 | R2 Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Proliferation GI50 (nM) |
| Scaffold | Cl | H | 500 | 2000 | 1500 |
| 1a | F | H | 750 | 3000 | 2500 |
| 1b | Me | H | 250 | 1500 | 1000 |
| 2a | Cl | 4-OCH₃ | 150 | 1800 | 500 |
| 2b | Cl | 3-CF₃ | 400 | 2200 | 1200 |
| 3a | Cl | H (R3=F) | 100 | 500 | 250 |
Interpretation of Hypothetical SAR:
-
Replacing the chloro group at R1 with a methyl group (1b ) improves potency against Kinase A, suggesting a preference for a small hydrophobic group.
-
Adding a methoxy group at the 4-position of the phenyl ring (2a ) significantly enhances potency against Kinase A and improves cellular activity, possibly by forming a hydrogen bond.
-
Introducing a fluorine atom at R3 (3a ) leads to a substantial increase in potency and selectivity for Kinase A over Kinase B.
Conclusion
The 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically evaluate this scaffold, identify its kinase targets, validate its cellular activity, and optimize its properties through iterative SAR studies. By combining robust biochemical and cell-based assays with rational chemical design, the therapeutic potential of this pyrimidine-based scaffold can be thoroughly explored and potentially lead to the discovery of new and effective medicines.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Diagnostics. Kinase Activity Assay.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- BenchChem.
- Reaction Biology. (2022, May 11).
- Archiv der Pharmazie. (2025, January 15).
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. (2025, January 15).
- PubMed. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- ACS Publications. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
- Reaction Biology. (2024, August 13).
- Bio Molecular Systems. Kinase Assays with Myra.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Bentham Science Publisher. (2025, January 3).
Sources
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biomolecularsystems.com [biomolecularsystems.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. inits.at [inits.at]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Reaction Conditions for Displacing Chlorine in Aminopyrimidines
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals. It addresses the specific synthetic challenge of functionalizing chloropyrimidines that are already deactivated by an existing amino group.[1]
Abstract
Aminopyrimidines are ubiquitous scaffolds in kinase inhibitors (e.g., Palbociclib, Imatinib). However, the presence of an electron-donating amino group (
Introduction: The Deactivation Challenge
In standard 2,4-dichloropyrimidine, the C4-position is highly reactive due to the electron-deficient nature of the ring. However, once an amino group is introduced (either at C2 or C4), the ring becomes electron-rich.
-
The Problem: The lone pair on the exocyclic nitrogen donates electron density into the
-system (mesomeric effect ). This raises the energy of the LUMO, making the ring less susceptible to nucleophilic attack. -
The Isomer Effect:
-
2-amino-4-chloropyrimidine: The C2-amino group deactivates the C4-chloride.
is possible but requires forcing conditions or activation. -
4-amino-2-chloropyrimidine: The C4-amino group strongly deactivates the C2-chloride. Standard thermal
often fails here, leading to hydrolysis or no reaction.
-
Mechanistic Strategy: Lowering the LUMO
To restore reactivity, we must lower the LUMO energy. This is achieved via two primary strategies:
-
Protonation (Acid Catalysis): Protonating a ring nitrogen (N1 or N3) creates a cationic pyrimidinium species, dramatically increasing electrophilicity.
-
Oxidative Addition (Pd-Catalysis): Bypassing electronic repulsion entirely by using Palladium(0) to insert into the C-Cl bond.
Decision Matrix: Selecting the Right Condition
Use the following logic to select your protocol.
Figure 1: Decision tree for optimizing reaction conditions based on substrate isomer and nucleophile strength.
Detailed Protocols
Protocol A: Acid-Mediated Displacement (The "Green" Activation)
Best for: 2-amino-4-chloropyrimidines reacting with aliphatic amines or anilines. Mechanism: The acid protonates the ring nitrogen (N3), making C4 highly electrophilic. This mimics the reactivity of a nitropyrimidine without the steric bulk.
Reagents:
-
Solvent: n-Butanol (or Water/Isopropanol 1:1 mixture).
-
Stoichiometry: Substrate (1.0 eq), Amine (1.1–1.5 eq), Acid (0.5–1.0 eq).
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the aminochloropyrimidine in 3 mL of n-Butanol.
-
Addition: Add 1.2 mmol of the nucleophilic amine.
-
Activation: Add 0.5 mmol (0.5 eq) of conc. HCl dropwise. Note: A precipitate (salt) may form; this is normal.
-
Reaction: Heat the mixture to 100–110°C (reflux) for 4–12 hours. Monitor by LCMS.
-
Tip: If conversion stalls, add another 0.5 eq of HCl.
-
-
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Alternative: If no precipitate, neutralize with sat.
, extract with EtOAc, dry over , and concentrate.[2]
-
Why this works: The protonated intermediate is significantly more reactive than the neutral species, overcoming the donation from the amino group.
Protocol B: Microwave-Assisted
Best for: High-throughput synthesis, resistant substrates where acid catalysis causes degradation.
Reagents:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step:
-
Setup: In a 5 mL microwave vial, combine 1.0 mmol substrate, 1.5 mmol amine, and 2.0 mmol DIPEA in 2 mL NMP.
-
Irradiation: Seal and heat at 160°C for 20 minutes (High Absorption setting).
-
Workup: Pour the reaction mixture into water (20 mL). The product usually precipitates. Filter and wash with water.
Protocol C: Buchwald-Hartwig Amination (Pd-Catalysis)
Best for: 4-amino-2-chloropyrimidines (the "difficult" isomer) or weak nucleophiles (e.g., electron-poor anilines).
Reagents:
-
Catalyst:
(2-5 mol%) or Pd(OAc)2. -
Ligand: BrettPhos (for primary amines) or XPhos (general purpose). Note: BINAP is often insufficient for deactivated pyrimidines.
-
Base:
(weak base sensitive) or NaOtBu (robust substrates). -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charge: Add 1.0 mmol chloropyrimidine, 1.2 mmol amine, 2.0 mmol
, 0.02 mmol , and 0.04 mmol BrettPhos. -
Solvent: Add 4 mL degassed 1,4-Dioxane.
-
Reaction: Seal and heat at 100°C for 8–16 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization Data
Solvent & Base Effects Table
| Variable | Condition | Effect on Deactivated Pyrimidines |
| Solvent | n-Butanol | Excellent. High boiling point (117°C) allows thermal activation; protic nature stabilizes the transition state (Meisenheimer complex). |
| Water | Good. "On-water" effect can accelerate rate, but solubility of organic amines can be an issue. | |
| DMF/DMSO | Moderate. Good for solubility, but difficult to remove. Often requires higher temps (>120°C) for these substrates. | |
| Base | DIPEA | Standard proton scavenger. Does not activate the ring. |
| None (Acid Cat.) | Superior. Using the amine as the base (excess) + catalytic HCl is often faster than basic conditions for these specific substrates. |
Common Pitfalls
-
Hydrolysis: In Protocol A (Acid), if the reaction runs too long in water/alcohol, the chlorine may be displaced by water (forming the pyrimidinone). Fix: Use anhydrous n-Butanol and limit time.
-
Regioselectivity Loss: If the substrate is a 2,4-dichloropyrimidine (not yet aminated), acid catalysis will favor C4 displacement exclusively.
-
Catalyst Poisoning: In Protocol C, the existing free amino group can coordinate to Pd, shutting down the cycle. Fix: Use bulky ligands (BrettPhos) that prevent this coordination.
Mechanistic Visualization
The following diagram illustrates the activation pathways.
Figure 2: Kinetic activation of aminopyrimidines via acid catalysis versus standard thermal pathway.
References
-
Mechanistic Insight into Acid Catalysis
-
Regioselectivity of Chloropyrimidines
-
Buchwald-Hartwig on Pyrimidines
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: Beilstein J. Org. Chem. (2011).
-
URL:[Link]
- Microwave Assisted Synthesis: Title: Optimization of 4-Chloropyrimidine Substitution Reactions. Source: BenchChem Technical Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: Strategic Synthesis of PLK4 and JAK Inhibitors via Pyrimidine Intermediates
Abstract
The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and prevalence in a multitude of clinically significant therapeutics.[1][2][3] Its structural resemblance to the purine nucleobases allows it to function as an effective ATP-competitive inhibitor, forming critical hydrogen bond interactions within the hinge region of various kinases.[4][5] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the development of inhibitors targeting two critical kinase families: Polo-like kinase 4 (PLK4) and Janus kinases (JAKs). We will dissect the causal logic behind key synthetic transformations, present step-by-step, self-validating protocols for the creation of core pyrimidine intermediates and final active compounds, and outline methodologies for their subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyrimidine scaffold in kinase inhibitor design.
Introduction: Targeting PLK4 and JAK Kinases
Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly in oncology and immunology. The strategic selection of a core chemical scaffold is paramount to achieving desired potency, selectivity, and drug-like properties.
-
Polo-Like Kinase 4 (PLK4): As the master regulator of centriole duplication, PLK4 is essential for maintaining genomic integrity.[6][7] Its overexpression has been documented in various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[8][9] Consequently, the development of potent and selective PLK4 inhibitors is a promising therapeutic strategy for cancer treatment.[6][10]
-
Janus Kinases (JAKs): The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[11] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, as well as myeloproliferative disorders.[12][13][14] Therefore, JAK inhibitors, particularly those with selectivity for specific family members, are highly valued therapeutics.[11][15]
The pyrimidine ring's unique electronic properties and its capacity for substitution at multiple positions (C2, C4, C5, C6) provide a robust platform for generating vast chemical diversity, enabling chemists to fine-tune the structure-activity relationship (SAR) for specific kinase targets.[1]
Core Signaling Pathways
To appreciate the therapeutic rationale, it is crucial to understand the biological context of these kinase targets.
Caption: Simplified signaling pathways for PLK4 and JAK-STAT.
Synthesis of Pyrimidine-Based PLK4 Inhibitors
A common strategy for developing PLK4 inhibitors involves utilizing a 2-aminopyrimidine core.[6][10] This core effectively anchors the molecule in the ATP-binding pocket, while substitutions allow for exploration of surrounding pockets to enhance potency and selectivity.
General Synthetic Workflow
The synthesis typically follows a convergent approach where a central di-substituted pyrimidine core is assembled and then coupled with various side chains.
Caption: General workflow for 2,4-substituted pyrimidine synthesis.
Protocol 1: Synthesis of a 2-Amino-4-chloropyrimidine Intermediate
This protocol describes a foundational step: the selective nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position allows for sequential and controlled substitution.
Rationale: The choice of a base like diisopropylethylamine (DIPEA) is critical. It is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the primary amine nucleophile. Isopropanol is a common solvent as it provides good solubility for the reactants and is easily removed.
Materials:
-
2,4-Dichloropyrimidine
-
Desired primary or secondary amine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.
-
Add the desired amine (1.0 eq) to the solution.
-
Add DIPEA (1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the 2-amino-4-chloropyrimidine product.
Self-Validation/Characterization:
-
1H NMR: Confirm the incorporation of the amine substituent and the retention of the pyrimidine core protons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product, confirming successful substitution.
-
HPLC: Assess the purity of the isolated intermediate.
Protocol 2: Synthesis of a Final PLK4 Inhibitor via Suzuki Coupling
This protocol details the installation of a (hetero)aryl group at the C4 position of the pyrimidine core via a palladium-catalyzed Suzuki coupling reaction.
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, widely used in drug discovery for its tolerance of a broad range of functional groups. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for an efficient catalytic cycle.
Materials:
-
2-Amino-4-chloropyrimidine intermediate from Protocol 1 (1.0 eq)
-
Desired (hetero)aryl boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a flask charged with the 2-amino-4-chloropyrimidine intermediate (1.0 eq) and the boronic acid (1.2 eq), add the solvent system.
-
Add the base (2.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction to 90-100°C and stir until the reaction is complete as monitored by LC-MS (typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PLK4 inhibitor.
Self-Validation/Characterization:
-
1H & 13C NMR: Confirm the structure of the final compound, showing signals for both the pyrimidine core and the newly introduced aryl group.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.
-
HPLC: Determine the final purity of the compound, which should typically be >95% for biological testing.
Synthesis of Pyrimidine-Based JAK Inhibitors
Many highly successful JAK inhibitors, including Tofacitinib, Ruxolitinib, and Upadacitinib, are built upon a fused pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine.[16][17][18] This core acts as a bioisostere for the purine ring of ATP.
General Synthetic Workflow
The synthesis of these complex molecules often involves the initial construction of the core heterocyclic system, followed by the strategic attachment of side chains that confer potency and selectivity.
Caption: General workflow for pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
Protocol 3: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
This protocol describes the synthesis of a critical intermediate for many JAK inhibitors.[16] The procedure involves the halogenation of the corresponding pyrimidinone.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the hydroxyl group (or its tautomeric keto form) of the pyrimidinone into a chloro group. This chloro group is an excellent leaving group, priming the scaffold for subsequent nucleophilic substitution reactions.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Hypoxanthine analogue)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (as acid scavenger)
-
Toluene or Acetonitrile as solvent
-
Inert atmosphere setup
Step-by-Step Methodology:
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene.
-
Add N,N-Diisopropylethylamine (1.5 eq).
-
Heat the mixture to 60°C.
-
Add POCl₃ (2.0-3.0 eq) dropwise over 30 minutes. Caution: The reaction is exothermic.
-
Heat the reaction to reflux (around 110°C) and maintain for 3-5 hours, monitoring by LC-MS.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenches the excess POCl₃ and is highly exothermic.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH) until pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization or column chromatography to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Self-Validation/Characterization:
-
1H NMR: Confirm the disappearance of the N-H proton of the pyrimidinone and the presence of the pyrrole and pyrimidine protons.
-
MS: Verify the correct molecular weight, accounting for the isotopic pattern of chlorine.
Protocol 4: Synthesis of a Ruxolitinib Analogue
This protocol outlines the final coupling step to generate a Ruxolitinib-like molecule, involving the SNAr reaction between the chloropyrrolopyrimidine core and a chiral cyclopentyl-substituted pyrazole side chain.
Rationale: This SNAr reaction is typically base-mediated to facilitate the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction. The final step in the actual synthesis of Ruxolitinib involves the dehydration of a primary amide to a nitrile.[19] POCl₃ is often used for this transformation as well.[19]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from Protocol 3 (1.0 eq)
-
(R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanamide (the amide precursor)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Pyridine or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup
Step-by-Step Methodology (Dehydration Step):
-
Dissolve the amide precursor (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add pyridine (2.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (3.0-5.0 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the final Ruxolitinib analogue.
Self-Validation/Characterization:
-
IR Spectroscopy: Look for the appearance of a nitrile stretch (~2230 cm⁻¹) and the disappearance of the amide C=O stretch (~1650 cm⁻¹).
-
1H & 13C NMR: Confirm the complete structure.
-
HRMS: Verify the elemental composition of the final molecule.
Biological Evaluation and Data Presentation
The synthesis of a compound is incomplete without rigorous biological validation. The following protocols provide a framework for assessing the activity of the newly synthesized inhibitors.
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PLK4, JAK1, JAK2, JAK3)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds serially diluted in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Prepare a reaction mixture containing the purified kinase and substrate in the assay buffer.
-
In a multi-well plate, add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and quantify remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of potency and selectivity.
Table 1: Representative Biological Data for Synthesized Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Cell Proliferation IC₅₀ (µM) (MCF-7 Cells) |
| PLK4-Inhib-01 | PLK4 | 6.7 | N/A | 0.48 |
| PLK4-Inhib-02 | PLK4 | 11.2 | N/A | 0.09 |
| JAK-Inhib-01 | JAK1 | 12.6 | 10.7-fold | N/A |
| JAK-Inhib-01 | JAK2 | 135 | 1x | N/A |
| JAK-Inhib-01 | JAK3 | 2.1 | 64.3-fold | N/A |
Data are hypothetical and for illustrative purposes, based on values found in the literature.[6][7][13][20]
Conclusion
The pyrimidine scaffold remains an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. By understanding the underlying principles of synthetic organic chemistry—such as the regioselectivity of SNAr reactions and the power of palladium-catalyzed cross-couplings—researchers can efficiently construct complex molecules targeting critical disease drivers like PLK4 and the JAK kinases. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, purification, characterization, and biological evaluation of novel pyrimidine-based therapeutic candidates. Rigorous adherence to these self-validating methodologies is essential for generating high-quality, reproducible data and advancing the discovery of next-generation medicines.
References
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- The synthesis method of Upadacitinib hemihydr
- Key Chemical Intermediates for JAK Inhibitor Synthesis. Tocris Bioscience.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- Ruxolitinib Synthesis Technical Support Center: Minimizing Ruxolitinib-Amide Form
- Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold. PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed.
- Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A. RSC Publishing.
- Tofacitinib synthesis. University of Nebraska-Lincoln.
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. R Discovery.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. OUCI.
- Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflamm
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. researchtrend.net [researchtrend.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis method of Upadacitinib hemihydrate_Chemicalbook [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. research.unl.pt [research.unl.pt]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for the N-Alkylation of Phenylaminopyrimidines
Abstract
The N-alkylation of phenylaminopyrimidines is a cornerstone transformation in medicinal chemistry, forming the backbone of numerous targeted therapeutics, including renowned tyrosine kinase inhibitors like Imatinib.[1][2] The success of this nucleophilic substitution reaction is profoundly influenced by the choice of solvent, which governs reaction rates, yields, and selectivity. This guide provides a comprehensive framework for rational solvent selection, blending theoretical principles with practical, field-proven protocols. We will explore the mechanistic underpinnings of the reaction, offer a comparative analysis of suitable solvents, and present a detailed experimental workflow coupled with a robust troubleshooting guide for researchers in synthetic and process chemistry.
Introduction: The Significance of N-Alkylated Phenylaminopyrimidines
Phenylaminopyrimidine scaffolds are privileged structures in drug discovery. Their N-alkylation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). For instance, the final step in several syntheses of the anti-cancer drug Imatinib involves the N-alkylation of a phenylaminopyrimidine core with a piperazine-containing side chain.[2][3] The precise control of this reaction is paramount to ensure high yields and purity, minimizing costly and complex purification steps. The solvent is not merely a medium for the reactants but an active participant that can stabilize intermediates, solvate ions, and influence the nucleophilicity of the amine, thereby dictating the reaction's outcome.
Mechanistic Insight: The Role of the Solvent in an SN2 Reaction
The N-alkylation of a phenylaminopyrimidine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this single, concerted step, the lone pair of electrons on the exocyclic nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.[4] The solvent's role is critical and its properties must be carefully considered.
Polar Aprotic Solvents: The Preferred Choice
Polar aprotic solvents are overwhelmingly favored for SN2 reactions.[6][7] These solvents possess significant dipole moments, allowing them to dissolve charged nucleophiles and stabilize the transition state, but they lack acidic protons (i.e., no O-H or N-H bonds).[6][8]
-
Key Advantage: Polar aprotic solvents solvate the cation (the counter-ion of the base, e.g., K⁺ from K₂CO₃) effectively but do not form strong hydrogen bonds with the anionic nucleophile (or the neutral amine). This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[9][10]
-
Common Examples: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP).[6][11]
Polar Protic Solvents: A Cautious Approach
Polar protic solvents, such as water, ethanol, and methanol, contain O-H or N-H bonds and are capable of hydrogen bonding.[12][13]
-
Key Disadvantage: These solvents form a "cage" of hydrogen bonds around the amine nucleophile.[12][14] This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction, which significantly slows down the SN2 rate.[4][13] While sometimes used, they are generally less effective for this transformation.
Comparative Analysis of Solvents for N-Alkylation
The optimal solvent choice is a balance of reactivity, solubility, and practical considerations like boiling point and ease of removal.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Advantages for N-Alkylation | Disadvantages & Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solubilizing power for a wide range of substrates and bases. Promotes high reaction rates.[6] | High boiling point can make removal difficult. Potential for decomposition at high temperatures.[15] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high polarity, excellent solvent for salts. Strongly accelerates SN2 reactions.[6][10] | Extremely high boiling point. Can be difficult to remove completely. Can oxidize some substrates at elevated temperatures.[15] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good balance of polarity and volatility. Easy to remove post-reaction.[11] | Lower boiling point may require reactions to be run under pressure for higher temperatures. Solubility of some inorganic bases can be limited. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | High thermal stability and excellent solvating properties. | Very high boiling point. Often subject to regulatory scrutiny in industrial settings.[15][16] |
| Tetrahydrofuran (THF) | "Borderline" Polar Aprotic | 7.5 | 66 | Lower boiling point, easy to remove. Good for reactions at or near room temperature. | Lower polarity may not be sufficient to dissolve all reagents or fully accelerate the reaction.[14] |
| 2-Butanone (MEK) | Polar Aprotic | 18.5 | 80 | A greener alternative to some dipolar aprotic solvents. Moderate boiling point. | Lower polarity than DMF/DMSO, may result in slower reaction rates. |
| t-Amyl alcohol / other higher alcohols | Polar Protic | 5.8 | 102 | Can be effective in "borrowing hydrogen" methodologies with specific catalysts.[17] | Generally disfavors classic SN2 reactions with alkyl halides due to hydrogen bonding.[6][12] |
Decision-Making Workflow for Solvent Selection
The following workflow provides a logical pathway for selecting an appropriate solvent system for the N-alkylation of a phenylaminopyrimidine.
Caption: Logical workflow for N-alkylation solvent selection.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust, self-validating starting point for the N-alkylation of a generic phenylaminopyrimidine.
Materials & Reagents
-
Phenylaminopyrimidine derivative (1.0 eq)
-
Alkylating agent (e.g., alkyl bromide, 1.1 - 1.5 eq)[18]
-
Base: Anhydrous potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN) (to provide a concentration of ~0.1-0.5 M)
-
Catalyst (optional): Potassium Iodide (KI, 0.1 eq, especially if using an alkyl chloride/bromide)[11]
-
Reaction vessel (round-bottom flask), magnetic stirrer, condenser, inert gas supply (Nitrogen or Argon)
-
Reagents for workup: Deionized water, Ethyl Acetate (EtOAc), Brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenylaminopyrimidine (1.0 eq), base (e.g., K₂CO₃, 2.0 eq), and optional catalyst (KI, 0.1 eq).[18]
-
Scientist's Note: Using an anhydrous base and solvent is crucial. Water can compete as a nucleophile and lead to hydrolysis of the alkylating agent, reducing yield.
-
Seal the flask, and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous solvent (e.g., DMF) via syringe to dissolve/suspend the solids.[18]
-
Begin vigorous stirring.
-
Add the alkylating agent (1.1 eq) to the mixture at room temperature.[18]
-
Scientist's Note: For highly reactive alkylating agents, consider adding it slowly or at a reduced temperature (e.g., 0 °C) to control any potential exotherm and minimize side reactions.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Self-Validation Checkpoint: A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot/peak. The reaction is complete when the starting material is no longer detectable.
-
-
Workup and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.[16]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3x volume of the aqueous layer).[16][18]
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.[18]
-
Scientist's Note: The brine wash helps to break up any emulsions and further dries the organic layer.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[16]
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[16]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualized Experimental Workflow
Caption: Standard workflow for N-alkylation experiments.
Troubleshooting Common Issues
| Problem | Potential Cause & Solution |
| Low or No Conversion | Inadequate Temperature: Many N-alkylations require heat. Gradually increase the temperature to 50-80 °C or higher, monitoring for product formation and decomposition.[11]Poor Solubility: Reagents, especially the base, may be insoluble. Switch to a more powerful solvent like DMF or DMSO.[11][16]Inactive Alkylating Agent: Ensure the purity of the alkylating agent. Consider switching from an alkyl chloride to a more reactive bromide or iodide.[16]Insufficient Base Strength: K₂CO₃ may not be strong enough. Switch to a stronger or more soluble base like Cs₂CO₃ or NaH.[16] |
| Di-alkylation Side Product | The mono-alkylated product is often more nucleophilic than the starting amine.[11]Solution: Use a large excess of the phenylaminopyrimidine starting material relative to the alkylating agent. Alternatively, consider reductive amination as a more selective method for mono-alkylation.[11] |
| N vs. Ring Alkylation | The pyrimidine ring also contains nucleophilic nitrogen atoms.Solution: This is generally controlled by sterics and electronics; the exocyclic amine is typically more nucleophilic and accessible. Using milder conditions (lower temperature, less reactive electrophile) can favor N-alkylation over ring alkylation. |
| Difficult Product Purification | Residual high-boiling solvent (DMF/DMSO) is present.Solution: Perform multiple aqueous washes during workup. For trace amounts, consider azeotropic removal with a solvent like toluene or lyophilization if the product is stable. |
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Various Authors. (2020). Why does a polar solvent disfavour an SN2 reaction?. Quora. Retrieved from [Link]
-
Reddit r/chemhelp Community. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. Reddit. Retrieved from [Link]
-
Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction.... Retrieved from [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of....
- Li, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Aozun Asia. (2025). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
- Roychowdhury, P., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Science.
- Vinter, J. G. (2008). Novel Imatinib base synthesis.
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences.
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). WO2010014022A1 - A process for the preparation of imatinib.
- PMC. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system.
-
New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]
- PMC. (n.d.).
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]
-
ChemTalk. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
- PMC. (2025).
- ResearchGate. (n.d.). N‐Alkylation of heterocyclic amines with alcohols using (FePc)
- ResearchGate. (n.d.). N‐alkylation of (hetero) aromatic amines utilizing (hetero)
- PMC. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
-
ResearchGate. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]
-
University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
-
ACS Green Chemistry Institute. (n.d.). Solvent selection tool. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. aozunasia.com [aozunasia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 14. reddit.com [reddit.com]
- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 4,6-Dichloropyrimidine Functionalization
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: 46-DCP-MONO-OPT
Executive Summary: The Symmetry Challenge
Welcome to the technical support center. You are likely here because you are attempting to mono-functionalize 4,6-dichloropyrimidine (4,6-DCP) and are encountering one of three critical failures:
-
Over-reaction: Significant formation of the 4,6-disubstituted byproduct.
-
Hydrolysis: Appearance of 4-hydroxy-6-chloropyrimidine (often seen as a baseline spot or polar impurity).
-
Solvolysis: Unexpected incorporation of your alcoholic solvent (e.g., ethoxy- substitution).
The Core Problem: Unlike 2,4-dichloropyrimidine, where the C4 position is electronically more distinct and reactive than C2, 4,6-DCP is symmetric (
This guide provides the protocols and troubleshooting logic to win that game.
The "Golden Path" Protocol: Kinetic Control
This protocol is designed for a generic secondary amine nucleophile. It utilizes Inverse Addition and Cryogenic Control to statistically favor mono-substitution.
Standard Operating Procedure (SOP-46DCP-01)
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)[1]
-
Nucleophile (Amine/Thiol) (0.95 equiv) — Note the slight deficit.
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)
-
Solvent: Anhydrous THF or DCM (Avoid alcohols to prevent solvolysis).
Step-by-Step Workflow:
-
The Electrophile Pool: Dissolve 4,6-DCP (1.0 eq) in anhydrous THF (0.2 M concentration) in a round-bottom flask under Nitrogen/Argon. Cool this solution to -10°C to 0°C using an ice/salt bath.
-
Why? Keeping the system cold slows the reaction rate, increasing the energy barrier difference between the first and second substitution.
-
-
The Nucleophile Mix: In a separate vessel, mix the Nucleophile (0.95 eq) and DIPEA (1.1 eq) in THF.
-
Inverse Addition (Crucial Step): Load the Nucleophile Mix into a syringe pump or dropping funnel. Add it dropwise to the 4,6-DCP solution over 30–60 minutes.
-
Expert Insight: By adding the nucleophile to the electrophile, you ensure that at any local point in the flask, the concentration of 4,6-DCP is vastly higher than the nucleophile. This statistically forces the nucleophile to find a fresh dichloropyrimidine molecule rather than attacking an already-substituted product.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LCMS.
-
Target: >90% conversion of Nucleophile.[2] Do not chase 100% conversion of the 4,6-DCP; unreacted starting material is easier to separate than the di-substituted byproduct.
-
-
Quench: Dilute with water/brine and extract immediately.
Critical Decision Frameworks (Visualized)
Figure 1: The Kinetic Landscape of Substitution
This diagram illustrates the energy and pathway logic. You must stay in the "Green Zone" (Mono-Sub) and avoid the "Red Zone" (Di-Sub) by managing energy (Temperature) and concentration (Stoichiometry).
Caption: Kinetic pathway of SNAr on 4,6-DCP. The energy barrier to the second substitution is only marginally higher than the first; strict kinetic control is required.
Figure 2: Troubleshooting Logic Tree
Use this flowchart to diagnose your specific yield issues.
Caption: Diagnostic logic for common 4,6-DCP reaction failures based on impurity profiling.
Technical FAQ & Troubleshooting
Category: Selectivity (Mono vs. Di)
Q: I am using 1.0 equivalent of amine, but I still get 15% di-substituted product. Why? A: This is a mixing issue. If you add the solid 4,6-DCP to a solution of your amine, the first particles of 4,6-DCP to dissolve encounter a huge excess of amine locally. They react twice before they can disperse.
-
Fix: Always dissolve the 4,6-DCP first, then add the amine slowly (Inverse Addition).
Q: Does the leaving group matter? Should I use 4,6-dibromopyrimidine? A: Generally, no. The chloride is a sufficiently good leaving group for SNAr on pyrimidines. Bromides are more reactive, which might actually hurt your selectivity by lowering the barrier to the second substitution. Stick to the dichloro analog unless your nucleophile is extremely weak.
Category: Solvent & Base Effects[1][3][4][5]
Q: Can I use Ethanol or Isopropanol? A: Only if your nucleophile is significantly more reactive than the solvent and you are not using a strong base that deprotonates the alcohol.
-
Risk: In the presence of base, Ethanol forms Ethoxide. Ethoxide is a strong nucleophile and will compete with your amine, leading to 4-chloro-6-ethoxypyrimidine.
-
Recommendation: Use THF (Tetrahydrofuran) , DCM (Dichloromethane) , or DMF (if solubility is an issue).
Q: My LCMS shows a peak with Mass = (SM - Cl + 17). What is this? A: This is the hydrolysis product (4-hydroxy-6-chloropyrimidine).
-
Cause: Wet solvent or hygroscopic base (e.g., old K2CO3). The chloropyrimidine is moisture sensitive.
-
Fix: Use anhydrous solvents. If using K2CO3, dry it in an oven. Switch to organic bases like DIPEA or TEA which are easier to keep dry.
Category: Reactivity
Q: My amine is very bulky/unreactive. It won't react at 0°C. A: If you must heat the reaction, you lose kinetic control. In this case:
-
Increase the equivalents of 4,6-DCP to 1.5 or 2.0 eq .
-
Accept that you will have to chromatographically separate the excess starting material later. It is better to waste cheap 4,6-DCP than to lose your precious nucleophile to di-substitution.
Data Tables: Solvent & Base Selection
Use this table to select the correct reaction environment.
| Solvent | Polarity | Risk of Solvolysis | Recommended For |
| THF | Moderate | Low | Standard Protocol. Good solubility, easy workup. |
| DCM | Low | Very Low | Excellent for non-polar amines; easy evaporation. |
| Ethanol/MeOH | High | HIGH | Avoid unless using the corresponding alkoxide as nucleophile. |
| DMF/NMP | High | Low | Use only for poor nucleophiles requiring heat (difficult workup). |
| Base | Type | Pros | Cons |
| DIPEA | Tertiary Amine | Soluble, non-nucleophilic | Expensive compared to inorganic bases. |
| TEA | Tertiary Amine | Standard, cheap | Can form salts that clog flow/stirring. |
| K2CO3 | Inorganic | Cheap, easy removal | Heterogeneous (slows reaction), often wet (hydrolysis risk). |
References
- Selectivity in Pyrimidines:Boogaard, A. T., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Tetrahedron, 2011. (Provides foundational logic for kinetic control in symmetric vs. asymmetric pyrimidines).
- SNAr Mechanism & Kinetics:Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Discusses pyrimidine reactivity in drug design).
-
Process Chemistry of Chloropyrimidines: Organic Process Research & Development (OPRD). "Scalable Synthesis of 4-Amino-6-chloropyrimidines." .
- General Heterocyclic Chemistry:Joule, J. A., & Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley, 2010.
Sources
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 4. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]
Technical Support Center: Precision Amination of 4,6-Dichloropyrimidine
Ticket ID: #DCP-46-REGIO-CTRL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
User Issue: "I am attempting to synthesize a mono-amino-chloropyrimidine library using 4,6-dichloropyrimidine, but I am observing significant amounts of the bis-amino byproduct (4,6-diaminopyrimidine) or unreacted starting material. How do I control the selectivity?"
Technical Diagnosis: While 4,6-dichloropyrimidine is a symmetric molecule, the "regioselectivity" challenge here is effectively a chemoselectivity battle: stopping the reaction at the mono-adduct (4-amino-6-chloropyrimidine) without pushing it to the bis-adduct.
The core mechanism is Nucleophilic Aromatic Substitution (SNAr).[1]
-
The Advantage: The introduction of the first amine (an Electron Donating Group via resonance) significantly deactivates the pyrimidine ring, raising the activation energy for the second chloride displacement.
-
The Trap: High temperatures, excess amine, or highly polar solvents can lower the barrier for the second substitution, leading to "over-reaction."
The Knowledge Base (FAQ)
Q1: Why is my reaction yielding 20% bis-product despite using 1.0 equivalent of amine?
A: This is a classic kinetic control issue. Even with 1.0 equivalent, localized high concentrations of amine (e.g., rapid addition) can react with the newly formed mono-product if the temperature is high enough to overcome the deactivation barrier.
-
Fix: Use Slow Addition (syringe pump) of the amine to a cooled solution of the pyrimidine. Ensure the pyrimidine is in excess relative to the amine at the moment of mixing.
Q2: Does the choice of base matter for selectivity?
A: Yes.
-
Non-Nucleophilic Bases (DIPEA, Et3N): Preferred. They scavenge the HCl formed without competing for the electrophile.
-
Inorganic Bases (K2CO3, Cs2CO3): Effective but often require higher polarity solvents (DMF, DMSO) which can accelerate the second substitution (bis-formation) by stabilizing the Meisenheimer complex.
-
Strong Bases (NaH, LiHMDS): Avoid unless necessary. They generate the amide anion (highly reactive), which is less discriminating and leads to higher bis-substitution.
Q3: Can I use acid catalysis?
A: Counter-intuitively, yes. In some cases, mild acidic conditions (AcOH or HCl in iPrOH) protonate the ring nitrogens (N1 or N3), making the C4/C6 carbons more electrophilic. However, this accelerates both steps. Acid catalysis is generally reserved for unreactive (electron-deficient) amines (anilines) where the background reaction is too slow.
Troubleshooting Matrix
| Symptom | Probable Root Cause | Corrective Action |
| High Bis-Adduct (>10%) | Temperature too high: The activation energy gap between Cl-1 and Cl-2 displacement is being bridged by thermal energy. | Cool Down: Run the reaction at 0°C to -10°C. Allow to warm to RT only after amine addition is complete. |
| High Bis-Adduct (>10%) | Stoichiometry Error: Localized excess of amine. | Reverse Addition: Add the amine dropwise to the Pyrimidine solution, not vice-versa. |
| No Reaction / Very Slow | Deactivated Nucleophile: The amine is sterically hindered or electron-deficient (e.g., nitro-aniline). | Switch Solvent/Temp: Move to polar aprotic (DMF/NMP) and heat to 60-80°C. If still failing, switch to Pd-Catalysis (Buchwald-Hartwig). |
| Hydrolysis Byproduct (Pyrimidinone) | Wet Solvents/Hygroscopic Base: Water is competing as a nucleophile. | Dry Protocol: Use anhydrous THF/Dioxane and dry organic bases (DIPEA). Avoid hygroscopic inorganic bases like Cs2CO3 if not dried. |
| Regio-scrambling (in C5-substituted cases) | Steric/Electronic Conflict: If C5 has a substituent (e.g., -Me), C4 and C6 are no longer equivalent. | ** steric control:** The amine will attack the least hindered chloride (usually C6 if C5 is substituted). Use bulky bases to enhance this steric differentiation. |
Visualizing the Control Logic
Pathway Analysis: The Kinetic Fork
The following diagram illustrates the critical decision points where the reaction diverges towards the desired Mono-product or the unwanted Bis-product.
Figure 1: Reaction coordinate flow. The "Mono" product is electronically deactivated. Success depends on maintaining the energy barrier to TS2.
Decision Tree: Optimizing Conditions
Figure 2: Workflow for selecting initial conditions based on nucleophile strength.
Validated Experimental Protocols
Protocol A: Standard Mono-Amination (Aliphatic Amines)
Best for: Benzylamine, Piperidine, Morpholine, primary alkyl amines.
-
Preparation: Charge a reaction vessel with 4,6-dichloropyrimidine (1.0 equiv) and anhydrous THF (10 mL/g).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA (1.2 equiv) in one portion.
-
Nucleophile Addition (CRITICAL): Dissolve the Amine (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the pyrimidine mixture over 30–60 minutes.
-
Why? Keeping the amine concentration low relative to the pyrimidine prevents the "local excess" that drives bis-amination.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.[2]
-
Workup: Quench with water. Extract with EtOAc.[3] The mono-product is usually less polar than the bis-product and can be purified via silica gel chromatography (Hex/EtOAc).
Protocol B: Mono-Amination of Deactivated Amines (Anilines)
Best for: Electron-poor anilines that react sluggishly.
-
Solvent Switch: Use n-Butanol or IPA (Protic solvents stabilize the transition state).
-
Stoichiometry: Use 1.0 equiv Pyrimidine + 1.0 equiv Aniline.
-
Base: DIPEA (1.5 equiv).
-
Temperature: Heat to 60–80°C .
-
Note: Because the nucleophile is weak, the risk of bis-amination is lower, so heat is permissible to drive the first step.
-
-
Alternative: If SNAr fails, use Pd(OAc)2 / Xantphos / Cs2CO3 in Dioxane at 100°C.
Advanced Note: The "True" Regioselectivity (C5 Substitution)
If your starting material is 4,6-dichloro-5-methylpyrimidine (or similar C5-substituted analog), C4 and C6 are chemically equivalent only if the molecule remains symmetric. However, if you are using 2,4,6-trichloropyrimidine , regioselectivity becomes complex:
-
Order of Reactivity: C4 ≈ C6 > C2.
-
Why: The N-atoms withdraw electron density. C4/C6 are ortho/para to both nitrogens (highly activated). C2 is ortho to both, but often sterically hindered or less accessible for the trajectory of attack.
-
Guidance: SNAr will almost exclusively occur at C4/C6 first. To differentiate C4 from C6 in a non-symmetric pyrimidine, you must rely on steric hindrance of the C5 substituent pushing the incoming amine to the distal chloride.
References
-
Kharlamova, A. D., et al. (2021).[4][5] "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, 26(7), 1910.[5] Link
- Key Insight: Establishes protocols for Pd-catalyzed introduction of the second amine, highlighting the difficulty of doing so via SNAr, which confirms the deactivating n
-
Trilleras, J., et al. (2022).[3] "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1432. Link
-
Key Insight: Demonstrates solvent effects (EtOH vs. others) and the use of triethylamine for controlling mono-substitution in functionalized pyrimidines.[6]
-
-
BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." Link
- Key Insight: Provides general rules for halogen reactivity in N-heterocycles (C4 > C2) and troubleshooting for "over-reaction."
-
WuXi AppTec. (2021). "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link
- Key Insight: Uses Frontier Molecular Orbital (FMO) theory (LUMO coefficients) to explain why C4/C6 are the primary sites of attack and how substituents shift this preference.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine
The following guide serves as a specialized Technical Support Center for the purification of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine . It is designed for researchers requiring high-purity isolation of this intermediate, commonly synthesized via the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine.
Case ID: PUR-PYR-006 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Part 1: Diagnostic Dashboard & Quick Reference
Before initiating purification, verify your crude profile against these standard physicochemical parameters.
| Parameter | Specification / Behavior |
| Target Compound | 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine |
| Molecular Weight | ~233.69 g/mol |
| Physical State | Typically an off-white to pale yellow solid; may present as viscous oil if impure. |
| Solubility (High) | DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate (EtOAc). |
| Solubility (Low) | Water, Hexanes, cold Ethanol (variable). |
| pKa (Est.) | ~3.5–4.0 (Pyrimidine N1/N3). Weakly basic due to the electron-withdrawing Cl group. |
| Key Impurities | 1. Starting Material (SM): 4,6-Dichloropyrimidine (Non-basic).2. Bis-Adduct: 4,6-bis(N-ethyl-N-phenylamino)pyrimidine (More basic, lipophilic).3. Hydrolysis: 6-hydroxy-N-ethyl-N-phenylpyrimidin-4-amine (Acidic/Phenolic character). |
Part 2: Troubleshooting & FAQs
Q1: "My crude product is a dark, viscous oil that refuses to crystallize. How do I induce solidification?"
Diagnosis: This "oiling out" is typically caused by residual solvent (N-ethylaniline or DMF) or the presence of the bis-substituted impurity, which disrupts crystal lattice formation.
Corrective Protocol:
-
Solvent Swap: Dissolve the oil in a minimum amount of hot isopropanol (IPA) or ethanol .
-
Anti-solvent Addition: Add water dropwise to the hot solution until a persistent turbidity appears (Cloud Point).
-
Thermal Cycling: Re-heat to clear the solution, then let it cool slowly to room temperature with stirring.
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.
-
Alternative: Trituration with cold hexanes or diethyl ether can extract the oily impurities (often N-ethylaniline), leaving the solid product behind.
Q2: "I see a persistent impurity at a slightly higher retention time (Rf) than my product on TLC. What is it?"
Diagnosis: This is likely the bis-adduct (4,6-bis(N-ethyl-N-phenylamino)pyrimidine).
-
Cause: Excess amine (N-ethylaniline) or high reaction temperatures (>80°C) drove the second substitution.
-
Resolution: This impurity is structurally similar but significantly more lipophilic.
-
Purification: Use Flash Chromatography with a gradient of Hexanes:EtOAc (Start 95:5 → End 80:20). The bis-adduct usually elutes before the mono-chloro product in non-polar systems due to the loss of the polar C-Cl bond and increased lipophilicity of the second phenyl ring.
-
Q3: "Can I use an acid-base extraction to clean this?"
Diagnosis: Yes, but with caution. The electron-withdrawing chlorine atom at position 6 reduces the basicity of the pyrimidine ring compared to non-halogenated analogs.
-
Risk: If the acid is too dilute, the product may not fully protonate and will remain in the organic layer with the non-basic impurities.
-
Protocol: Use 1M to 2M HCl .
-
Dissolve crude in EtOAc.
-
Extract with 2M HCl (Product moves to Aqueous phase; Non-basic 4,6-dichloropyrimidine stays in EtOAc).
-
Critical Step: Wash the aqueous acidic layer with fresh EtOAc to remove trapped neutrals.
-
Basify aqueous layer with NaOH to pH > 9.
-
Extract product back into EtOAc.[1][2] Note: This method is excellent for removing unreacted 4,6-dichloropyrimidine but less effective for separating the bis-adduct.
-
Part 3: Mechanistic Visualization (Impurity Origins)
Understanding why impurities form allows you to prevent them upstream.
Caption: Reaction pathways showing the origin of critical impurities (Bis-adduct and Hydrolysis product) based on stoichiometry and temperature control.
Part 4: Detailed Purification Protocols
Protocol A: Recrystallization (Scalable & Robust)
Best for: Removing salts, hydrolysis products, and slight excess of amine.
-
Dissolution: Transfer crude solid to a flask. Add Ethanol (EtOH) (approx. 5-7 mL per gram of crude). Heat to reflux (approx. 78°C) until fully dissolved.[3]
-
Hot Filtration (Optional): If insoluble particulates (salts) are visible, filter rapidly through a pre-warmed Celite pad.
-
Nucleation: Remove from heat. Add Water dropwise to the hot ethanol solution until a faint, persistent cloudiness is observed (approx. 10-20% volume of water relative to EtOH).
-
Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold 20% aqueous ethanol .
-
Drying: Dry under vacuum at 40°C for 12 hours.
Protocol B: Flash Column Chromatography (High Purity)
Best for: Separating the target from the bis-adduct or unreacted starting material.
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
| Gradient Step | Solvent Ratio (Hex:EtOAc) | Elution Target |
| Equilibration | 100:0 | Column packing stability |
| Step 1 | 95:5 | Unreacted 4,6-Dichloropyrimidine (High Rf) |
| Step 2 | 90:10 | Bis-Adduct Impurity (Elutes before product) |
| Step 3 | 85:15 to 80:20 | Target Compound (Main Peak) |
| Step 4 | 50:50 | Hydrolysis products / Polar baseline trash |
Validation Check:
-
Spot fractions on TLC plates.
-
Visualize under UV (254 nm). The chloropyrimidine moiety is UV active.
-
Stain: Iodine or KMnO4 can help visualize the non-UV active N-ethylaniline impurities if present.
Part 5: Self-Validating Purity Check
Before proceeding to the next synthetic step, validate your purity using this logic gate:
Caption: Decision tree for validating the purity of the isolated intermediate.
References
-
BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from .
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022.[4][5] Retrieved from .
-
American Chemical Society. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006. Retrieved from .
-
National Institutes of Health (NIH). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine Crystal Structure. PMC Article. Retrieved from .
-
PubChem. 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine Compound Summary. Retrieved from .
Sources
Solubility issues of chloropyrimidine derivatives in DMSO and methanol
Topic: Troubleshooting Solubility and Stability of Chloropyrimidine Derivatives in DMSO and Methanol
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your chloropyrimidine derivative—a critical scaffold in kinase inhibitor and nucleotide analog discovery—is behaving inconsistently. You may be observing unexpected precipitation in DMSO stocks or unexplained mass shifts (M+31) in LC-MS data when using methanol.
This guide moves beyond basic solubility rules. It addresses the specific chemical liabilities of the chloropyrimidine scaffold (electrophilicity) and the physical pitfalls of your solvent systems (hygroscopicity).
Module 1: The Chemical Stability Trap (Methanolysis)
Issue: "My compound dissolved in methanol initially, but after 24 hours, the LC-MS shows a new peak with a mass increase of +31 Da."
Root Cause: Nucleophilic Aromatic Substitution ( )
Chloropyrimidines are not just lipophilic molecules; they are electrophiles . The nitrogen atoms in the pyrimidine ring pull electron density away from the carbon-chlorine bond, making the ring highly susceptible to nucleophilic attack.
When you dissolve a chloropyrimidine in methanol (MeOH), you are placing an electrophile in a sea of weak nucleophiles. Over time, or with slight heating, methanol attacks the chloro-position, displacing the chloride ion and forming a methoxy-pyrimidine .
-
Mechanism:
(Solvolysis) -
Observation: Loss of -Cl (-35/37) and gain of -OMe (+31).
-
Risk Factor: High for 2,4-dichloropyrimidines or derivatives with electron-withdrawing groups (e.g., -NO2, -CN) which further activate the ring.
Decision Matrix: Solvent Compatibility
Figure 1: Decision matrix for selecting the appropriate solvent based on chemical reactivity and physical stability risks.
Module 2: The Physical Trap (DMSO Hygroscopicity)
Issue: "My 10 mM stock in DMSO was clear last week. I stored it at -20°C, and now there is a precipitate at the bottom."
Root Cause: Atmospheric Water Uptake
DMSO is aggressively hygroscopic .[1][2][3][4] It can absorb up to 33% of its weight in water from the atmosphere if left uncapped or repeatedly opened.
-
The "Crash-Out" Effect: Chloropyrimidines are generally hydrophobic (high LogP). As DMSO absorbs moisture, the solvent power decreases exponentially. A shift from 100% DMSO to 90% DMSO/10% Water can reduce solubility by orders of magnitude, causing the compound to crystallize.
-
The Freeze-Thaw Cycle: Water lowers the freezing point of DMSO.[3] Pure DMSO freezes at 18.5°C. A DMSO solution with significant water content may remain liquid at lower temperatures or freeze unevenly, creating "pockets" of supersaturation that force precipitation [1].
Data: Impact of Water on DMSO
| Parameter | Pure DMSO | DMSO + 10% Water | DMSO + 33% Water | Impact on Chloropyrimidine |
| Freezing Point | 18.5°C | ~5°C | -73°C (Eutectic) | Altered phase transition; promotes crystal nucleation [1]. |
| Dielectric Constant | 47 | ~55 | ~65 | Increased polarity forces hydrophobic drugs out of solution. |
| Viscosity | Low | Medium | High | Slower dissolution rates for re-solubilization. |
Module 3: Troubleshooting Protocols
Protocol A: Recovering a Precipitated DMSO Stock
Do not simply vortex and hope. If precipitation has occurred due to water ingress, vortexing will not fix the thermodynamic imbalance.
-
Visual Inspection: Hold the vial against a light source. Look for "shimmering" (micro-crystals) or sediment.
-
Thermal Reset:
-
Sonication:
-
Sonicate in a bath for 10 minutes while warm.
-
Warning: Prolonged sonication heats the solvent. Ensure the cap is tight to prevent evaporation.[7]
-
-
The "Water Test" (Diagnostic):
-
If the solid does not redissolve, your DMSO may have absorbed too much water.[1]
-
Action: Centrifuge the vial (10,000 x g for 5 min). Transfer the supernatant to a new vial. Re-determine concentration via UV-Vis or LC-MS. Discard the pellet; do not try to add more wet DMSO.
-
Protocol B: Preventing Methanolysis (Solvent Switching)
If you must use methanol (e.g., for LC-MS injection), follow this "Just-in-Time" workflow to prevent degradation.
-
Stock Preparation: Prepare the primary stock in Anhydrous DMSO or DMF (N,N-Dimethylformamide).
-
Dilution:
-
Dilute into methanol immediately before injection.
-
Keep the autosampler temperature at 4°C .
-
Why?
reaction rates decrease significantly at lower temperatures.
-
-
Acidification:
-
Use 0.1% Formic Acid in the methanol.
-
Why? Protonation of the pyrimidine nitrogen can sometimes deactivate the ring toward nucleophilic attack, although this depends on the specific substitution pattern.
-
Workflow: The "Crash-Out" Mitigation
Figure 2: Step-by-step workflow for managing precipitated stock solutions.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of DMSO? A: Yes, and often you should. DMF (Dimethylformamide) is less hygroscopic than DMSO and often shows higher solubility for pyrimidine derivatives [2]. However, DMF is more toxic to biological systems. If you are doing cellular assays, keep the final DMF concentration below 0.1%.
Q: My compound has a 2,4-dichloro substitution. Is it stable in DMSO? A: Generally, yes. However, avoid heating DMSO stocks of this compound above 60°C. While DMSO is aprotic, at high temperatures it can decompose or participate in rare side reactions with highly active halides. Store at -20°C or -80°C.
Q: Why does my compound precipitate when I add it to the cell culture media? A: This is the "Solubility Cliff." You are moving from LogP-friendly DMSO to water.
-
Fix: Pre-dilute your compound in a "stepping stone" solvent like PEG-400 or add a solubilizing agent like cyclodextrin (HP-
-CD) to the media before adding the compound [3].
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Bhesaniya, K., & Baluja, S. (2014).[6] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry. Retrieved from [Link]
Sources
1H NMR spectrum analysis of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine , a critical scaffold in the development of kinase inhibitors and purine analogs. Unlike standard spectral libraries, this document focuses on the comparative analysis between the target molecule and its synthetic precursor, 4,6-dichloropyrimidine .
We highlight the diagnostic signal shifts that confirm successful N-arylation/alkylation and provide a self-validating protocol for distinguishing the product from common impurities (hydrolysis byproducts) and rotameric conformers.
Structural Context & Synthesis Logic
To interpret the NMR spectrum accurately, one must understand the electronic environment created by the synthesis. The target molecule is typically synthesized via a nucleophilic aromatic substitution (
Synthesis Workflow (DOT Visualization)
The following diagram outlines the reaction pathway and the resulting electronic changes that dictate the NMR shifts.
Figure 1: Synthesis pathway highlighting the transformation from an electron-deficient dichloro-system to the amino-substituted target.
Comparative Analysis: Product vs. Precursor
The most reliable method to validate the structure is comparing the shifts of the pyrimidine ring protons (H2 and H5) against the starting material.
Chemical Shift Comparison Table
The introduction of the nitrogen atom at position 4 creates a strong mesomeric (+M) effect, significantly shielding the proton at position 5 (H5).
| Proton Assignment | Precursor: 4,6-Dichloropyrimidine ( | Target Product ( | Shift ( | Diagnostic Value |
| H-2 (Pyrimidine) | ~8.82 (s) | ~8.40 (s) | -0.42 | High: Confirms integrity of the pyrimidine ring. |
| H-5 (Pyrimidine) | ~7.46 (s) | ~6.30 – 6.50 (s) | -1.00 to -1.20 | Critical: Large upfield shift confirms amine attachment. |
| N-Ethyl (CH2) | N/A | 3.90 – 4.05 (q) | N/A | Confirms N-alkylation. |
| N-Ethyl (CH3) | N/A | 1.20 – 1.30 (t) | N/A | Confirms ethyl group presence.[1] |
| N-Phenyl (Ar-H) | N/A | 7.10 – 7.50 (m) | N/A | Overlaps, but integration must equal 5H. |
Note: Data based on CDCl3 solvent.[2][3] Shifts may vary by ±0.1 ppm depending on concentration.
Expert Insight: The H-5 Shielding Effect
In 4,6-dichloropyrimidine, H-5 is flanked by two electron-withdrawing chlorine atoms and the electron-deficient ring nitrogens, appearing downfield (~7.46 ppm). In the target molecule, the lone pair on the exocyclic nitrogen donates electron density into the ring (resonance). This increases electron density specifically at C-5, shielding the attached proton and moving it upfield to ~6.4 ppm. If H-5 remains near 7.4 ppm, the reaction has failed.
Detailed 1H NMR Assignment Protocol
This section details the step-by-step logic for assigning the spectrum of the isolated product.
The Assignment Logic Tree
Figure 2: Logical flow for assigning signals based on chemical shift regions and multiplicity.
Specific Signal Analysis
-
H-2 (Pyrimidine, ~8.40 ppm, s, 1H):
-
This is the most deshielded signal due to the inductive effect of the two adjacent ring nitrogens. It appears as a sharp singlet.[4]
-
-
Phenyl Group (~7.10 - 7.50 ppm, m, 5H):
-
Typically appears as a complex multiplet. The ortho protons may be slightly distinct, but often they overlap with meta and para protons.
-
Validation: Integration must be exactly 5:1 relative to the H-2 singlet.
-
-
H-5 (Pyrimidine, ~6.40 ppm, s, 1H):
-
The diagnostic peak. It must be a singlet. If this peak is split or broad, see "Troubleshooting Rotamers" below.
-
-
Ethyl -CH2- (~3.95 ppm, q, 2H, J≈7.1 Hz):
-
Appears as a quartet. The chemical shift is deshielded (compared to standard alkyls) because it is directly attached to the nitrogen.
-
-
Ethyl -CH3 (~1.25 ppm, t, 3H, J≈7.1 Hz):
-
Classic triplet.
-
Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize solvent artifacts, follow this protocol.
Sample Preparation[5]
-
Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6 for this molecule.
-
Reason: DMSO is highly polar and can interact with the pyrimidine ring, potentially broadening peaks or shifting the H-2 signal significantly. CDCl3 provides sharper resolution for the aromatic region.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Over-concentration can lead to stacking effects (concentration-dependent shifts), particularly for the phenyl and pyrimidine protons.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 scans are usually sufficient; 64 scans if detecting minor impurities (<1%).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated H-2 and H-5 protons, allowing for accurate integration.
Troubleshooting & Nuances
Rotamers (Restricted Rotation)
Issue: The N-Ethyl-N-Phenyl group is bulky. Rotation around the C(pyrimidine)-N(exocyclic) bond can be restricted due to steric hindrance with the Chlorine at C-6 and the ring Nitrogen at C-3. Observation: You may observe broadening of the Ethyl-CH2 quartet or the H-5 singlet at room temperature. In extreme cases (low temperature), these peaks may split into two unequal sets (rotamers). Solution:
-
If peaks are broad, run the spectrum at 323 K (50°C) . The increased thermal energy usually coalesces the rotamers into sharp, averaged signals.
Common Impurities
-
Hydrolysis Product (6-chloropyrimidin-4-ol): Look for a broad exchangeable signal (>10 ppm) and a shift in H-5.
-
Residual Aniline: Check for N-ethylaniline signals (upfield aromatic triplets) if the workup was insufficient.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard text for NMR shift principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for 4,6-dichloropyrimidine reference spectra).
-
PubChem. (2024). 4,6-Dichloropyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift correlations).
Sources
Crystal structure data for N-substituted aminopyrimidine derivatives
Crystal Structure Data for N-Substituted Aminopyrimidine Derivatives: A Comparative Publish Guide
Part 1: Strategic Introduction
The Scaffold of Choice in Kinase Inhibition
N-substituted aminopyrimidines represent a cornerstone scaffold in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Nilotinib). The structural integrity of these derivatives is governed by a delicate balance of intermolecular forces—specifically hydrogen bonding and
This guide moves beyond basic characterization, offering a rigorous structural comparison of N-substituted derivatives. We analyze how specific substituents (alkyl vs. aryl, electron-withdrawing vs. donating) disrupt or reinforce the supramolecular synthons that define the crystal lattice.
Part 2: Experimental Protocols (The Trustworthiness Pillar)
To ensure reproducible crystal data, the synthesis and crystallization workflows must be self-validating. The following protocols prioritize purity and thermodynamic stability.
Protocol A: Synthesis of N-Substituted 2-Aminopyrimidines ( Pathway)
Objective: Synthesize 4-N-substituted-2-aminopyrimidines (e.g., replacing a chloro group) or N-acylated 2-aminopyrimidines. Here we focus on the Nucleophilic Aromatic Substitution (
Reagents:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Target Amine (e.g., Aniline, Benzylamine) (1.1 eq)
-
Base: Triethylamine (
) (2.0 eq) -
Solvent: Ethanol or
-Butanol (for higher reflux temp).
Step-by-Step Methodology:
-
Charge: Dissolve 2-amino-4,6-dichloropyrimidine in ethanol (0.5 M concentration).
-
Activation: Add
to scavenge the HCl byproduct. -
Addition: Add the target amine dropwise to prevent di-substitution.
-
Reflux: Heat to 80–90 °C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 6:4). The starting material spot (
) must disappear; a new polar spot ( ) must appear.
-
-
Isolation: Cool to room temperature. Pour into ice-cold water. The product should precipitate.
-
Purification: Filter and wash with cold water. Recrystallize from hot ethanol.
-
Purity Check:
H NMR must show a singlet for the pyrimidine C5-H ( ppm).
-
Protocol B: Crystal Growth via Slow Evaporation
Objective: Grow single crystals suitable for X-ray diffraction (XRD).
-
Solubility Test: Dissolve 20 mg of pure derivative in minimal solvent (Methanol or Ethanol/Water mixtures).
-
Filtration: Pass the solution through a 0.45
PTFE filter into a clean scintillation vial (removes dust nucleation sites). -
Controlled Evaporation: Cover the vial with Parafilm and poke 3–5 small holes. Store in a vibration-free, temperature-controlled environment (20 °C).
-
Harvesting: Inspect after 3–7 days under a polarized light microscope.
-
Selection Criteria: Choose crystals with sharp edges and uniform extinction. Avoid twinned or fractured clusters.
-
Part 3: Visualization of Workflows
The following diagram illustrates the logical flow from synthesis to structural validation.
Caption: Figure 1. Self-validating workflow for the synthesis and crystallographic characterization of aminopyrimidines.
Part 4: Comparative Structural Analysis
This section objectively compares the performance of different N-substituted derivatives based on crystallographic data.
The Robustness of the Synthon
The defining feature of 2-aminopyrimidines is their ability to form hydrogen-bonded dimers.
-
Homosynthon: In neutral form, two molecules pair via
bonds, forming an eight-membered ring ( ).[1][2][3] -
Heterosynthon: When crystallized with carboxylic acids (e.g., in salt selection), the acid-pyrimidine interaction often mimics this motif (
and ).[1]
Structural Data Comparison Table
The following table contrasts the crystal data of a standard derivative versus bulky and salt forms.
| Parameter | 2-Aminopyrimidine (Ref) | N-Phenyl-2-aminopyrimidine | 2-Aminopyrimidine : Pimelic Acid (1:1) |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | |||
| Primary Interaction | Homodimer | Homodimer | Heterosynthon |
| H-Bond Distance | |||
| Packing Motif | Zig-zag ribbons | Herringbone stacking | Lamellar layers |
| N/A | N/A | -1.06 (Cocrystal predicted) |
Key Insight: The introduction of a phenyl group (N-phenyl) often forces the molecule into a twisted conformation to minimize steric clash between the orth-hydrogens of the phenyl ring and the pyrimidine ring, expanding the unit cell volume and altering the packing from ribbons to herringbone.
Supramolecular Assembly Logic
Understanding the competition between homodimers and heterodimers is crucial for co-crystal design.
Caption: Figure 2. Competition between homosynthons and heterosynthons in N-substituted aminopyrimidine crystallization.
Part 5: Expert Insights & Causality
Why does N-substitution matter?
-
Conformational Locking: Unsubstituted 2-aminopyrimidine is planar. Substituting the exocyclic amine (e.g., with a phenyl or alkyl group) introduces a torsion angle. In the crystal lattice, this twist disrupts the planar
-stacking, often increasing solubility—a desirable trait for drug candidates. -
Solubility vs. Stability: While the
heterosynthon (with acids) is energetically robust (>50 kJ/mol), N-alkylation can sterically hinder the approach of the acid, weakening this interaction. -
Salt Selection Rules: If
( ) is , a salt forms. For N-substituted aminopyrimidines, the of the ring nitrogen is . Strong acids (e.g., sulfonic acids) will protonate the ring N, leading to ionic lattices with higher melting points.
References
-
Synthesis and Evaluation of 2-Aminopyrimidine Derivatives.MDPI. (2022).
-Glucuronidase Inhibitors. Link -
Supramolecular Synthons in Aminopyrimidines. Crystal Growth & Design. (2024). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Link
-
Acid-Aminopyrimidine Continuum. RSC Advances. (2021). Experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Link
-
Crystal Structure of 2-Aminopyrimidine Salts. European Journal of Chemistry. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Link
-
Hydrogen Bonding Motifs. NIH / PMC. (2014). Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. Link
Sources
Verifying the Thermal Signature: A Comparative Guide to the Melting Point of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel molecular entities is paramount. The melting point of a crystalline solid is a fundamental physical property, serving as a critical indicator of purity and identity. This guide provides a comprehensive framework for the verification of the melting point of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a comparative analysis with structurally related analogs and furnishes detailed, field-proven protocols for its empirical determination.
The Significance of a Sharp Melting Point
The melting point of a pure crystalline solid is typically observed as a sharp, well-defined temperature range of less than 1°C. This thermal event represents the temperature at which the solid and liquid phases of the substance are in equilibrium. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Consequently, an accurate melting point determination is a robust, preliminary assessment of sample purity. For drug development professionals, this parameter is a cornerstone of quality control and batch-to-batch consistency.
Comparative Analysis with Structural Analogs
To establish a reasonable expectation for the melting point of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine, a comparative analysis with structurally similar compounds is instructive. The electronic and steric effects of substituents on the pyrimidine and amine moieties can significantly influence the intermolecular forces within the crystal lattice, thereby affecting the melting point.
| Compound Name | Structure | Melting Point (°C) | Key Structural Difference from Target Compound |
| 6-chloro-N-phenylpyrimidin-4-amine | 154-156 | Lacks the N-ethyl group. | |
| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 133.5-135.5 | N-methyl instead of N-ethyl; presence of a nitro group.[1] | |
| 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | 81.0-83.0 | N-methyl instead of N-ethyl; presence of an amino group.[1][2] |
This table presents experimentally determined melting points for compounds structurally related to 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine to provide a comparative context.
The data suggests that the melting point is sensitive to substitutions on both the pyrimidine ring and the exocyclic amine. The introduction of an ethyl group in place of a hydrogen on the exocyclic nitrogen would be expected to alter the crystal packing and intermolecular interactions, though the precise effect on the melting point requires experimental verification.
Experimental Protocols for Melting Point Determination
Two primary methods are employed for routine melting point determination in a research setting: the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC). Both are presented here as self-validating systems when performed with appropriate calibration and controls.
Method 1: Capillary Melting Point Determination
This traditional and widely used method relies on the visual observation of the phase transition of a small sample packed into a capillary tube.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is introduced into a capillary tube (typically 100 mm in length, 1 mm internal diameter) and packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating run can be performed to approximate the melting point.
-
For a more accurate determination, heat the block to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has transformed into a clear liquid (the completion of melting). This range is the melting point of the sample.
Diagram of Capillary Melting Point Workflow
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the finely powdered sample into a DSC pan (typically aluminum). Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument parameters: a typical temperature program would involve an initial equilibration at a temperature well below the expected melting point (e.g., 25°C), followed by a heating ramp of 5-10°C per minute under an inert gas atmosphere (e.g., nitrogen).
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.
-
Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also provide valuable information about the thermal properties of the compound.
Diagram of DSC Experimental Workflow
Caption: Workflow for Melting Point Determination by DSC.
Conclusion
References
-
PubChem. 6-chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]
-
Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]
-
PubChem. 6-chloro-2-ethyl-N-hexylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Tolba, M. S., et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(4), 471-478. [Link]
-
ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]
-
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
Dana Bioscience. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine 250mg. [Link]
Sources
A Comprehensive Guide to the Safe Handling and Disposal of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and data from structurally similar molecules.
Hazard Assessment and Core Safety Principles
Based on analogous compounds, 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine should be treated as a hazardous substance. The primary anticipated hazards are:
-
Skin Corrosion/Irritation : Expected to cause skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]
Always handle this compound with the assumption that it is hazardous and adhere to the fundamental principles of laboratory safety: plan your experiments in advance, minimize exposure, and do not underestimate the risks.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are critical to minimizing exposure.[7][8][9] The following table outlines the minimum required PPE for handling 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear chemically resistant, impervious gloves such as nitrile (minimum 5-mil thickness).[10] For extended contact, consider double-gloving.[11][12] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] |
| Eye and Face Protection | Chemical safety goggles that meet EN166 (EU) or NIOSH (US) standards are mandatory.[1][13] When there is a risk of splashing, a face shield should be worn in addition to goggles.[1][9][10] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned, is required to protect against skin exposure.[1][14] Closed-toe shoes are mandatory in the laboratory. |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[6][10][11] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine from receipt to disposal, ensuring safety at every stage.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. pppmag.com [pppmag.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
